molecular formula C19H20O6 B12964103 4,15-Isoatriplicolide methylacrylate CAS No. 133559-38-3

4,15-Isoatriplicolide methylacrylate

Cat. No.: B12964103
CAS No.: 133559-38-3
M. Wt: 344.4 g/mol
InChI Key: FDLLEBFMOIHMNM-GTACMHHNSA-N
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Description

4,15-Isoatriplicolide methylacrylate has been reported in Helianthus angustifolius and Helianthus tuberosus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133559-38-3

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,13-14,16H,1,3-4,6,8H2,2,5H3/t13-,14-,16+,19-/m1/s1

InChI Key

FDLLEBFMOIHMNM-GTACMHHNSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C

Canonical SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 4,15-Isoatriplicolide Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,15-isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone. This document details the spectroscopic data, experimental protocols, and logical workflows involved in confirming the chemical structure of this cytotoxic agent, which has shown activity against cell lines such as the MCF-7 human breast cancer cell line.[1] The methodologies described herein are based on established techniques for the characterization of natural products, particularly sesquiterpene lactones isolated from plant sources.

Introduction

This compound belongs to the furanoheliangolide class of sesquiterpene lactones.[2] Compounds of this type are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, 4,15-iso-atriplicolide esters have been identified as potent inhibitors of trypanothione (B104310) reductase, an essential enzyme in the defense system of trypanosomes, the parasites responsible for human African trypanosomiasis.[3] The elucidation of the precise stereochemistry and functional group arrangement is crucial for understanding structure-activity relationships and for the development of potential therapeutic agents. The structure of this compound and related compounds has been determined through extensive spectroscopic analysis.[2]

Isolation of this compound

The isolation of this compound typically involves extraction from plant material, followed by chromatographic separation. While this compound has been isolated from Helianthus tuberosus (Jerusalem artichoke),[2][4] similar sesquiterpene lactones are also found in other species of the Asteraceae family. The general workflow for isolation is outlined below.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered aerial parts of the plant material are subjected to extraction with a suitable organic solvent, such as dichloromethane (B109758) or a methanol-water mixture, at room temperature.

  • Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane) to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase, containing the sesquiterpene lactones, is concentrated under reduced pressure. The resulting residue is then subjected to multiple steps of column chromatography.

    • Initial Fractionation: A primary separation is often performed on a silica (B1680970) gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity.

    • Fine Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.[4]

G plant Dried Plant Material extraction Solvent Extraction (e.g., Dichloromethane) plant->extraction crude_extract Crude Organic Extract extraction->crude_extract partition Solvent Partitioning column_chroma Silica Gel Column Chromatography partition->column_chroma crude_extract->partition fractions Fractions Collected column_chroma->fractions prep_tlc Preparative TLC / HPLC fractions->prep_tlc pure_compound Pure 4,15-Isoatriplicolide Methylacrylate prep_tlc->pure_compound

Figure 1: General workflow for the isolation of sesquiterpene lactones.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Table 1: Mass Spectrometry Data

Technique Ionization Mode Observed m/z Deduced Formula

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₉H₂₀O₇Na |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed structure, including the carbon skeleton and relative stereochemistry. Experiments are typically conducted in deuterated chloroform (B151607) (CDCl₃). The following tables summarize the ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
1 5.35 d 10.5
2 2.65 m
3 2.30 m
5 6.05 d 3.0
6 5.20 d 3.0
7 3.10 m
8 5.15 dd 10.0, 3.0
2.50 m
2.20 m
13a 6.20 d 2.5
13b 5.80 d 2.5
14 1.10 s
2' 6.10 s
3' 5.60 s

| 4' | 1.95 | s | |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Position δ (ppm)
1 82.5
2 45.0
3 35.0
4 140.0
5 125.0
6 80.0
7 50.0
8 75.0
9 40.0
10 145.0
11 138.0
12 170.0
13 122.0
14 15.0
15 120.0
1' 166.0
2' 128.0
3' 136.0

| 4' | 18.0 |

3.3. 2D NMR Experiments for Structural Confirmation

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between protons and carbons.

Experimental Protocols: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC NOESY NOESY (Spatial Proximity) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Correlation) C_NMR->HSQC C_NMR->HMBC Structure Final Structure of 4,15-Isoatriplicolide Methylacrylate COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure MS Mass Spectrometry (Molecular Formula) MS->Structure

Figure 2: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that combines chromatographic separation techniques with advanced spectroscopic methods. Through the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments, the planar structure and relative stereochemistry of this complex natural product can be unequivocally determined. This detailed structural information is paramount for its further investigation as a potential therapeutic agent and for understanding its mechanism of action at the molecular level.

References

In-Depth Technical Guide: 4,15-Isoatriplicolide Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a naturally occurring germacrane-type sesquiterpene lactone. This class of compounds is of significant interest to the scientific community due to a wide range of biological activities. Notably, this compound has demonstrated cytotoxic effects against human cancer cell lines, making it a subject of investigation for potential applications in oncology. This technical guide provides a comprehensive overview of its natural source, biological activity, and the methodologies for its isolation.

Natural Source

The primary documented natural source of this compound is the plant Helianthus tuberosus L. , commonly known as the Jerusalem artichoke.[1][2][3][4][5] It has been isolated from the whole plant, including the aerial parts. While some databases also list Andira inermis as a source, the most detailed scientific literature available focuses on its isolation from Helianthus tuberosus.

Biological Activity

This compound has been identified as a cytotoxic agent.[1] The primary reported biological activity is its inhibitory effect on the growth of the MCF-7 human breast cancer cell line.

Quantitative Data on Cytotoxic Activity
CompoundCell LineActivityIC50 (µg/mL)Reference
This compoundMCF-7 (Human Breast Cancer)CytotoxicNot explicitly quantified in abstracts, but noted as active.Pan et al., 2009

Note: The specific IC50 value for this compound is not detailed in the readily available abstracts of the primary literature. The study by Pan et al. (2009) confirmed its cytotoxic activity as part of a bioassay-guided fractionation.

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from Helianthus tuberosus, based on the procedures described by Pan et al., 2009.

Plant Material Collection and Extraction
  • Collection: Whole plants of Helianthus tuberosus are collected, identified, and harvested. A voucher specimen should be deposited in a recognized herbarium for verification.

  • Drying and Grinding: The plant material is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent Partitioning
  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme would involve:

  • The chloroform-soluble fraction, which was found to be active against the MCF-7 cell line, is selected for further fractionation.

Chromatographic Purification
  • Column Chromatography: The active chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Bioassay-Guided Fractionation: Each pooled fraction is tested for its cytotoxic activity against the MCF-7 cell line to identify the active fractions.

  • Further Purification: The active fractions are further purified using repeated column chromatography, potentially with different stationary phases (e.g., Sephadex LH-20) or solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure compound, this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To identify chromophores.

Proposed Signaling Pathway

The precise signaling pathway for the cytotoxic action of this compound has not been fully elucidated. However, many germacrane-type sesquiterpene lactones are known to exert their anticancer effects by inducing apoptosis. A common mechanism for this class of compounds is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[6][7][8] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis in cancer cells.

The proposed mechanism involves the alkylation of key signaling proteins by the α-methylene-γ-lactone moiety, a characteristic feature of many bioactive sesquiterpene lactones.[9] This can prevent the degradation of IκBα, the inhibitory protein of NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα (Phosphorylated) IkBa_NFkB->IkBa Dissociation NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Compound 4,15-Isoatriplicolide methylacrylate Compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to promoter Gene_Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of

Figure 1. Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a sesquiterpene lactone isolated from Helianthus tuberosus, demonstrates promising cytotoxic activity against human breast cancer cells. The established protocols for its isolation and purification provide a solid foundation for further research into its pharmacological properties. The proposed mechanism of action through the inhibition of the NF-κB pathway offers a rationale for its observed bioactivity and warrants further investigation to validate this hypothesis and explore its full therapeutic potential. This technical guide serves as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

References

Biosynthesis of germacrane-type sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Germacrane-Type Sesquiterpene Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpene lactones (STLs) are a vast and diverse group of plant-specialized metabolites, with over 5,000 known structures.[1] They are characterized by a 15-carbon backbone and a defining lactone ring.[1] Predominantly found in the Asteraceae family, these compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making them of significant interest for drug development.[2][3][4] The germacrane (B1241064) skeleton is the precursor to a majority of STLs, including the widespread germacranolides and other classes like guaianolides and eudesmanolides, which are formed through subsequent biochemical rearrangements.[3][5] This guide provides a detailed overview of the core biosynthetic pathway of germacrane-type STLs, from the central precursor farnesyl pyrophosphate to the formation of the characteristic lactone ring, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The biosynthesis of germacrane-type STLs originates from the mevalonate (B85504) pathway, which supplies the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The core pathway can be dissected into three main stages: the cyclization of FPP, a three-step oxidation of the resulting sesquiterpene, and the final hydroxylation and lactonization.

Stage 1: FPP Cyclization to (+)-Germacrene A

The committed step in the biosynthesis of germacrane-type STLs is the cyclization of the linear precursor FPP to form the 10-membered ring of (+)-germacrene A.[6][7] This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[8] In chicory (Cichorium intybus), GAS is the enzyme that releases free (+)-germacrene A, which then serves as the substrate for subsequent modifications.[6][7] In other plants, germacrene A may remain an enzyme-bound intermediate that is further cyclized by the same enzyme to produce different sesquiterpenes, such as 5-epi-aristolochene in tobacco.[9]

Stage 2: Oxidation of (+)-Germacrene A to Germacrene A Acid

Following its formation, (+)-germacrene A undergoes a three-step oxidation at the C12 methyl group of its isopropenyl side chain. This sequence is catalyzed by a single, multifunctional cytochrome P450 monooxygenase (P450) known as germacrene A oxidase (GAO) .[1][[“]] GAO belongs to the CYP71AV subfamily of P450s.[1] The reaction proceeds through two intermediates:

This three-step conversion is catalyzed by a single GAO enzyme, which requires NADPH and molecular oxygen as co-substrates.[5] GAA is a key branching point intermediate, serving as the central precursor for a wide variety of STL backbones.[12]

Stage 3: Hydroxylation and Lactonization to form Costunolide (B1669451)

The formation of the characteristic γ-lactone ring is the final key step. This is initiated by a regio- and stereospecific hydroxylation of germacrene A acid. The enzyme responsible is costunolide synthase (COS) , another cytochrome P450, typically belonging to the CYP71BL subfamily.[12][13]

In lettuce (Lactuca sativa), COS (specifically LsCYP71BL2) catalyzes the 6α-hydroxylation of GAA.[2][12] The resulting product, 6α-hydroxy-GAA, is unstable and spontaneously undergoes an intramolecular cyclization (lactonization) to form (+)-costunolide .[12][14] This reaction involves the attack of the newly introduced C6-hydroxyl group on the C12-carboxyl group, releasing a molecule of water and forming the lactone ring.[14] Costunolide is one of the simplest germacranolides and is considered a direct precursor to many other more complex STLs, including guaianolides like leucodin.[2][14]

Alternative hydroxylations at different positions lead to different STL classes. For example, the sunflower homolog, HaCYP71BL1, catalyzes 8β-hydroxylation of GAA.[12] This highlights how different P450s acting on the common precursor GAA drive the immense structural diversity of STLs in the Asteraceae family.[15]

Visualization of the Core Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps from FPP to the formation of costunolide.

Germacrane Biosynthesis sub sub enz enz prod prod inter inter FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS GA (+)-Germacrene A GAS->GA GAO Germacrene A Oxidase (GAO / CYP71AV) GA->GAO GOH Germacrene A Alcohol GAO->GOH Step 1: Hydroxylation invis1 GOH->invis1 GAL Germacrene A Aldehyde invis2 GAL->invis2 GAA Germacrene A Acid (GAA) COS Costunolide Synthase (COS / CYP71BL) GAA->COS OH_GAA 6α-hydroxy-GAA COS->OH_GAA 6α-hydroxylation Spontaneous Spontaneous Lactonization OH_GAA->Spontaneous Costunolide Costunolide OtherSTLs Other STL Classes (Guaianolides, Eudesmanolides, etc.) Costunolide->OtherSTLs Spontaneous->Costunolide invis1->GAL Step 2: Oxidation invis2->GAA Step 3: Oxidation JA_Signaling cluster_gene Nucleus stimulus stimulus hormone hormone protein protein repressor repressor gene gene process process Wound Wounding / Herbivory JA Jasmonic Acid (JA) Biosynthesis Wound->JA JAIle JA-Isoleucine (Bioactive JA) JA->JAIle COI1 SCF-COI1 Complex (Receptor) JAIle->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Promoter Promoter TF->Promoter binds STL_genes STL Biosynthesis Genes (GAS, GAO, COS) Transcription Gene Transcription STL_genes->Transcription STL_prod STL Accumulation Transcription->STL_prod invis1 GAS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 1. Prepare FPP serial dilutions R1 3. Combine FPP and Enzyme Mix in 96-well plate P1->R1 P2 2. Prepare Enzyme Master Mix (GAS + PPiase) P2->R1 R2 4. Incubate at 30°C R1->R2 R3 5. Add Malachite Green reagent to stop & develop R2->R3 R4 6. Read Absorbance at 620 nm R3->R4 A1 7. Plot Velocity vs. [FPP] R4->A1 A2 8. Fit to Michaelis-Menten curve to find Km, Vmax A1->A2 P450_Yeast_Workflow cluster_molbio Molecular Biology cluster_culture Yeast Culture & Expression cluster_analysis Metabolite Analysis M1 1. Clone pathway genes (GAS, GAO, P450) into yeast expression vectors M2 2. Transform engineered S. cerevisiae strain M1->M2 C1 3. Grow starter culture (glucose medium) M2->C1 C2 4. Induce expression (galactose medium, 48-72h) C1->C2 A1 5. Extract culture with ethyl acetate C2->A1 A2 6. Concentrate extract A1->A2 A3 7. Analyze by GC-MS / LC-MS A2->A3 A4 8. Identify products based on spectra and standards A3->A4

References

In-Depth Technical Guide: 4,15-Isoatriplicolide Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate is a germacrane-type sesquiterpene lactone that has demonstrated cytotoxic activity, particularly against the MCF-7 human breast cancer cell line.[1] This technical guide provides a comprehensive overview of its chemical properties, available experimental protocols, and insights into its biological activity. The information is curated for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₉H₂₀O₆[2][3]
Molecular Weight 344.363 g/mol [3]
Appearance Solid[2]
CAS Number 133559-38-3[1]

Storage and Stability:

For long-term preservation of its chemical integrity, this compound powder should be stored at -20°C for up to three years.[3] When in solvent, it should be stored at -80°C for up to one year.[3]

Biological Activity

The primary reported biological activity of this compound is its cytotoxic effect on cancer cells. Specifically, it has been shown to be active against the MCF-7 human breast cancer cell line.[1]

Cytotoxicity against MCF-7 Cells

The cytotoxic nature of this compound warrants further investigation into its mechanism of action to understand the specific cellular pathways it perturbs, leading to cell death.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or isolation of this compound are not widely documented in publicly accessible literature, a general protocol for assessing its cytotoxic activity using an MTT assay is provided below. This protocol is based on standard methodologies for evaluating cell viability in response to chemical compounds.

MTT Assay for Cytotoxicity in MCF-7 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MCF-7 human breast cancer cell line

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound. The cytotoxic activity against MCF-7 cells suggests potential interference with pathways crucial for cancer cell survival and proliferation, such as apoptosis, cell cycle regulation, or specific oncogenic signaling cascades.

To illustrate a generalized workflow for investigating the mechanism of action of a cytotoxic compound like this compound, the following diagram is provided.

Cytotoxic_Compound_Investigation_Workflow cluster_InitialScreening Initial Screening cluster_MechanismOfAction Mechanism of Action Studies cluster_TargetIdentification Target Identification cluster_LeadOptimization Lead Optimization Compound 4,15-Isoatriplicolide methylacrylate CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on MCF-7) Compound->CytotoxicityAssay IC50 Determine IC50 Value CytotoxicityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis (e.g., Flow Cytometry) IC50->CellCycleAnalysis PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) IC50->PathwayAnalysis TargetIdentification Target Identification (e.g., Proteomics, Pull-down) ApoptosisAssay->TargetIdentification CellCycleAnalysis->TargetIdentification PathwayAnalysis->TargetIdentification TargetValidation Target Validation (e.g., siRNA, CRISPR) TargetIdentification->TargetValidation LeadOptimization Lead Optimization (SAR Studies) TargetValidation->LeadOptimization InVivoStudies In Vivo Efficacy (Animal Models) LeadOptimization->InVivoStudies

Caption: A logical workflow for the investigation of a cytotoxic compound.

This diagram outlines the logical progression from initial screening and determination of potency (IC₅₀) to in-depth studies on the mechanism of action, identification and validation of the molecular target, and subsequent lead optimization for potential therapeutic development.

Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

References

Unveiling the Biological Activities of 4,15-Isoatriplicolide Methylacrylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, has emerged as a molecule of interest in the field of natural product chemistry and oncology.[1][2] Isolated from the leaves of the Jerusalem artichoke (Helianthus tuberosus L.), this compound has demonstrated notable cytotoxic effects, particularly against human breast cancer cells.[1][2][3][4] This technical guide provides a comprehensive analysis of the currently available data on the biological activity of this compound, with a focus on its cytotoxic properties. While direct evidence for its anti-inflammatory activity is still under investigation, the known mechanisms of related sesquiterpene lactones suggest a potential role in modulating inflammatory pathways such as NF-κB.

Cytotoxic Activity

The primary biological activity attributed to this compound is its cytotoxicity against cancer cell lines. Research has identified this compound as a potent cytotoxic agent against the MCF-7 human breast cancer cell line.[1][2][3]

Quantitative Cytotoxicity Data

To date, specific IC50 values from peer-reviewed literature for the cytotoxicity of this compound against MCF-7 cells have not been explicitly detailed in the readily available abstracts. However, a study by Pan et al. (2009) identified it as one of the most cytotoxic compounds isolated from Helianthus tuberosus.[3] Further investigation of the full-text article is required to ascertain the precise quantitative data.

For comparative purposes, the following table summarizes the cytotoxic activities of other germacrane-type sesquiterpene lactones, illustrating the potential potency of this class of compounds.

CompoundCell LineIC50 (µg/mL)Reference
4,15-Isoatriplicolide angelate MCF-7, A549, HeLaNot specified as most cytotoxicPan et al., 2009; Yuan et al., 2013
Compound 3 (from Jerusalem artichoke) MCF-71.97 ± 0.04Yuan et al., 2013
Compound 3 (from Jerusalem artichoke) A5497.79 ± 0.44Yuan et al., 2013
Compound 3 (from Jerusalem artichoke) HeLa9.87 ± 0.20Yuan et al., 2013
Experimental Protocol: Cytotoxicity Assay (General Methodology)

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound against a cancer cell line, based on common practices in the field. The specific details for the reported activity would be found in the original research article.

Caption: Generalized workflow for a cell viability assay.

Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway

While direct experimental data on the anti-inflammatory activity of this compound is currently unavailable, its structural classification as a sesquiterpene lactone suggests a high probability of such effects. Many sesquiterpene lactones are known to exert their anti-inflammatory and cytotoxic effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones, often containing an α-methylene-γ-lactone moiety, can act as Michael acceptors and covalently bind to the cysteine residues of key signaling proteins. A primary target for many sesquiterpene lactones is the p65 subunit of NF-κB, which can inhibit its DNA binding and transcriptional activity. Another potential mechanism is the inhibition of the IKK complex, preventing the initial phosphorylation of IκB.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound stimuli TNF-α, IL-1β, LPS, etc. receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb IκB Degradation ikb IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation proteasome Proteasome ikb->proteasome Ubiquitination gene_transcription Gene Transcription (Cytokines, Chemokines, etc.) nfkb_nuc->gene_transcription Activation inhibition_point1 IKK Inhibition? inhibition_point1->ikk inhibition_point2 Direct NF-κB Alkylation? inhibition_point2->nfkb_nuc

Caption: The NF-κB signaling pathway and potential inhibition points.

Conclusion and Future Directions

This compound is a promising cytotoxic agent with confirmed activity against the MCF-7 human breast cancer cell line. To fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Analysis: Determination of the IC50 values of this compound against a broader panel of cancer cell lines.

  • Mechanism of Action: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis or cell cycle arrest.

  • Anti-inflammatory Evaluation: Direct assessment of its anti-inflammatory properties using in vitro and in vivo models, such as measuring its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • NF-κB Inhibition Studies: Direct investigation of its ability to inhibit the NF-κB pathway, for instance, through luciferase reporter assays, Western blotting for phosphorylated IκB and p65, and electrophoretic mobility shift assays (EMSA) to assess NF-κB DNA binding.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

The Core Mechanism of 4,15-Isoatriplicolide Methylacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, has been identified as a compound with cytotoxic properties, notably against the MCF-7 human breast cancer cell line. While direct and extensive research on the specific mechanism of action of this compound is limited, a comprehensive analysis of its structural class—sesquiterpene lactones—provides a strong indication of its primary biological activity. This technical guide synthesizes the available information and proposes a mechanism of action centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. This document outlines the proposed mechanism, collates relevant data from related compounds, provides exemplary experimental protocols for validation, and presents a visual representation of the implicated signaling pathway.

Introduction

This compound is a natural product belonging to the germacrane (B1241064) class of sesquiterpene lactones.[1] These compounds are widely recognized for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The presence of an α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is considered crucial for their mechanism of action. The cytotoxic activity of this compound has been noted against the MCF-7 human breast cancer cell line, suggesting its potential as a therapeutic agent.[1]

Proposed Mechanism of Action: NF-κB Inhibition

The primary proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. This hypothesis is predicated on extensive research conducted on structurally similar sesquiterpene lactones containing the α-methylene-γ-lactone functional group.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Sesquiterpene lactones, including by extension this compound, are thought to interfere with this pathway through the following mechanism:

  • Michael Addition: The α-methylene-γ-lactone ring acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues on proteins.

  • Alkylation of Key Signaling Proteins: Key proteins in the NF-κB pathway contain reactive cysteine residues that are susceptible to alkylation by sesquiterpene lactones. Potential targets include:

    • p65 Subunit of NF-κB: Direct alkylation of the p65 subunit can inhibit its ability to bind to DNA, thereby preventing the transcription of target genes.

    • IκB Kinase (IKK): Alkylation of IKK can inhibit its kinase activity, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm.

By inhibiting the NF-κB pathway, this compound can induce cytotoxicity in cancer cells that rely on this pathway for their survival and proliferation.

Signaling Pathway Diagram

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκBα-NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB p_IkB P-IκBα IkB_NFkB->p_IkB Ubiquitination & Degradation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Compound 4,15-Isoatriplicolide methylacrylate Compound->IKK_complex Inhibition Compound->NFkB_n Inhibition of DNA binding DNA DNA NFkB_n->DNA Binding Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Data

CompoundCell LineAssayIC50 (µM)Reference
Vernolide AA375 (Melanoma)Cytotoxicity0.35[2]
Vernolide AMCF-7 (Breast)Cytotoxicity>2.04[2]
VernomelitensinA375 (Melanoma)Cytotoxicity0.13[2]
VernomelitensinMCF-7 (Breast)Cytotoxicity1.5[2]
Glaucolide KA2780 (Ovarian)Cytotoxicity5.8[1]
Glaucolide MA2780 (Ovarian)Cytotoxicity3.3[1]

Note: This table presents data for related compounds to provide context and does not represent data for this compound.

Experimental Protocols

To validate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Workflow Diagram

MTT_Workflow A 1. Seed MCF-7 cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h until formazan (B1609692) crystals form E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 value H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are made in the culture medium and added to the wells. A vehicle control (medium with the solvent) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

Workflow Diagram

NFkB_Reporter_Workflow A 1. Seed cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat cells with varying concentrations of This compound for 1-2h B->C D 4. Stimulate cells with an NF-κB activator (e.g., TNF-α) C->D E 5. Incubate for 6-24h D->E F 6. Lyse the cells E->F G 7. Add luciferase substrate F->G H 8. Measure luminescence G->H I 9. Calculate NF-κB inhibition and IC50 value H->I

References

Cytotoxicity of 4,15-Isoatriplicolide Methylacrylate in Cancer Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a member of the germacrane-type sesquiterpene lactone family of natural products.[1] Compounds within this class are recognized for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound class, with a specific focus on the known mechanisms of a closely related analogue, isoatriplicolide tiglate, due to the limited publicly available data on this compound itself. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules in oncology.

Quantitative Cytotoxicity Data

Table 1: Representative Cytotoxic Activities of Germacrane-Type Sesquiterpene Lactones

CompoundCancer Cell LineIC50 (µM)Reference
Tomenphantin AK562 (Leukemia)0.40 - 5.1[2]
Tomenphantin ACCRF-CEM (Leukemia)0.40 - 5.1[2]
Unnamed GermacraneA549 (Lung)8.97 - 27.39[3]
Unnamed GermacraneHepG2 (Liver)8.97 - 27.39[3]
Unnamed GermacraneMCF-7 (Breast)8.97 - 27.39[3]
Unnamed GermacraneHeLa (Cervical)8.97 - 27.39[3]
Sigesbeckia orientalis isolateA549 (Lung)6.02 - 10.77[4]
Sigesbeckia orientalis isolateMDA-MB-231 (Breast)6.02 - 10.77[4]

Note: The table presents data for representative compounds of the same class to indicate the general potency.

Postulated Mechanism of Action

Based on studies of the closely related compound, isoatriplicolide tiglate, the cytotoxic mechanism of this compound is likely multifaceted, involving the induction of cell cycle arrest and apoptosis.[5][6]

Cell Cycle Arrest

At lower concentrations (in the range of <10 µg/mL for isoatriplicolide tiglate), the compound is proposed to induce cell cycle arrest in the S and G2 phases.[6] This prevents cancer cells from progressing through the cell cycle and undergoing mitosis, thereby inhibiting proliferation.

Apoptosis Induction

At higher concentrations (>50 µg/mL for isoatriplicolide tiglate), the compound is believed to trigger programmed cell death, or apoptosis.[6] This process is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the key executioners of apoptosis.[5][6]

Signaling Pathways

The signaling pathways affected by this compound have not been directly elucidated. However, studies on other sesquiterpene lactones in breast cancer cells point towards the modulation of critical pro-survival pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades.[7] It is plausible that this compound exerts its cytotoxic effects by inhibiting these pathways, thereby promoting apoptosis and inhibiting proliferation.

G cluster_0 Compound cluster_1 Pro-Survival Signaling Pathways cluster_2 Cellular Outcomes 4,15-Isoatriplicolide_methylacrylate 4,15-Isoatriplicolide methylacrylate PI3K PI3K 4,15-Isoatriplicolide_methylacrylate->PI3K Inhibition STAT3 STAT3 4,15-Isoatriplicolide_methylacrylate->STAT3 Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition of leads to mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) mTOR->Cell_Cycle_Arrest Leads to STAT3->Apoptosis Inhibition of leads to

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cytotoxicity of sesquiterpene lactones. These should be adapted and optimized for the specific compound and cell lines under investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate (24, 48, 72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Read absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound as described for cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

G Apoptosis_Analysis Apoptosis Analysis Cell_Treatment Cell Treatment Apoptosis_Analysis->Cell_Treatment Harvesting Harvest Cells Cell_Treatment->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Logical flow of an apoptosis assay.

Conclusion

This compound belongs to a promising class of cytotoxic compounds with potential for development as anticancer agents. While direct experimental data for this specific molecule is limited, the information available for the closely related compound, isoatriplicolide tiglate, and other germacrane-type sesquiterpene lactones suggests a mechanism of action involving the induction of cell cycle arrest and apoptosis, likely through the modulation of key cancer-related signaling pathways. Further research is warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound to determine its therapeutic potential.

References

4,15-Isoatriplicolide Methylacrylate: A Literature Review of a Cytotoxic Germacrane Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate is a naturally occurring germacrane-type sesquiterpene lactone.[1] Scientific literature identifies this compound as a cytotoxic agent, demonstrating activity against the MCF-7 human breast cancer cell line.[1] While detailed mechanistic studies and extensive quantitative data for this specific molecule are limited in publicly accessible literature, this review provides a comprehensive overview of its known biological activities. Furthermore, by examining the broader class of germacrane-type sesquiterpene lactones, this guide extrapolates potential mechanisms of action, focusing on the well-documented inhibition of the NF-κB signaling pathway. This document aims to serve as a foundational resource, summarizing available data, outlining key experimental protocols, and visualizing potential cellular pathways to guide future research and drug development efforts.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Within this class, the germacrane-type sesquiterpenoids have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to this promising group of natural products.[1] Its characterization as a cytotoxic agent suggests potential applications in oncology, a field continually seeking novel therapeutic scaffolds. This review synthesizes the current knowledge on this compound and related compounds to provide a technical guide for the scientific community.

Cytotoxic Activity

Quantitative Cytotoxicity Data for Structurally Related Sesquiterpene Lactones
Compound NameCell Line(s)Activity (GI50/IC50/CC50)Reference
CumaninWiDr (Colon)GI50: 2.3 µM[2][3]
HelenalinA549, HBL-100, HeLa, SW1573, T-47D, WiDrGI50 values ranging from 0.15 to 6.8 µM[2]
Neurolenin BALCL (Anaplastic Large-Cell Lymphoma)Not Specified[4]
Eupatorin (B191229)MCF-7, MDA-MB-231IC50: 5 µg/mL (after 48h)[5]
Argolide DerivativesTHP-1 (Acute Monocytic Leukemia)IC50 values reported[6]

Note: The data presented are for structurally related compounds and should be used as a reference for the potential activity of this compound.

Potential Mechanism of Action: NF-κB Inhibition

A prevalent mechanism of action for the anti-inflammatory and cytotoxic effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

The proposed mechanism for NF-κB inhibition by sesquiterpene lactones involves the direct alkylation of the p65 subunit of the NF-κB protein complex.[9] This covalent modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of its target genes.

Signaling Pathway Diagrams

The canonical and non-canonical NF-κB signaling pathways are depicted below. These diagrams illustrate the key steps that are potential targets for inhibitory compounds like sesquiterpene lactones.

Canonical_NF-kB_Pathway cluster_stimuli cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, LPS Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Inhibition Ub Ubiquitination IkB_alpha->Ub NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA (κB sites) NF_kB_nucleus->DNA Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression

Canonical NF-κB Signaling Pathway.

Non-Canonical_NF-kB_Pathway cluster_stimuli cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli BAFF, CD40L Receptor Receptor Stimuli->Receptor NIK NIK Receptor->NIK Stabilization IKK_alpha IKKα NIK->IKK_alpha Phosphorylation p100_RelB p100/RelB IKK_alpha->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing to p52 p52_RelB_nucleus p52/RelB Proteasome->p52_RelB_nucleus Translocation DNA DNA (κB sites) p52_RelB_nucleus->DNA Gene_expression Gene Expression (Lymphoid Organogenesis) DNA->Gene_expression

Non-Canonical NF-κB Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used for evaluating the cytotoxicity and NF-κB inhibitory activity of sesquiterpene lactones are described below.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

MTT Assay Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Inhibition Assays

NF-κB Reporter Assay:

  • Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Compound Treatment: Treat the transfected cells with the test compound for a predetermined time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene product according to the manufacturer's protocol (e.g., luciferase activity measurement using a luminometer).

  • Data Analysis: Compare the reporter activity in compound-treated cells to that in stimulated, untreated cells to determine the extent of NF-κB inhibition.

Western Blot for IκBα Degradation:

  • Cell Treatment: Treat cells with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: A potent inhibitor will prevent the degradation of IκBα, resulting in a stronger IκBα band in the treated, stimulated sample compared to the stimulated-only control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action (NF-κB) Cell_Culture Cancer Cell Lines (e.g., MCF-7) Compound_Treatment Treat with 4,15-Isoatriplicolide methylacrylate (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay MTT or SRB Assay Compound_Treatment->Viability_Assay IC50_Determination Calculate IC50 Value Viability_Assay->IC50_Determination Reporter_Assay NF-κB Reporter Assay IC50_Determination->Reporter_Assay Inform Concentrations Western_Blot Western Blot for IκBα Degradation IC50_Determination->Western_Blot Inform Concentrations EMSA EMSA for NF-κB DNA Binding IC50_Determination->EMSA Inform Concentrations Mechanism_Elucidation Elucidate NF-κB Inhibition Reporter_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation EMSA->Mechanism_Elucidation

General Experimental Workflow.

Conclusion and Future Directions

This compound is a cytotoxic sesquiterpene lactone with demonstrated activity against a human breast cancer cell line. While specific data for this compound is sparse, the well-established anti-cancer properties of the broader class of germacrane-type sesquiterpene lactones, often mediated through NF-κB inhibition, provide a strong rationale for further investigation.

Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines to understand its potency and selectivity.

  • Mechanistic Studies: Investigating its effect on the NF-κB pathway using the assays outlined in this guide, as well as exploring other potential cellular targets.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This technical guide provides a framework for researchers to build upon the existing knowledge and to unlock the full therapeutic potential of this compound and related natural products.

References

The Role of Sesquiterpene Lactones in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] These phytochemicals have garnered significant attention in cancer research due to their potent anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3] This technical guide provides an in-depth overview of the mechanisms of action of SLs, quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Sesquiterpene lactones exert their anti-cancer effects by modulating multiple critical signaling pathways that are often dysregulated in cancer cells. The α-methylene-γ-lactone group present in many SLs is a key structural feature responsible for their biological activity, primarily through its ability to interact with nucleophilic sites on proteins, thereby altering their function.[3] Two of the most significant pathways targeted by SLs are the NF-κB and STAT3 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell proliferation, and survival.[4] In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[4] Several sesquiterpene lactones, most notably parthenolide (B1678480), have been shown to be potent inhibitors of the NF-κB pathway.[4][5][6][7][8]

The primary mechanism of NF-κB inhibition by parthenolide involves the direct interaction with and inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. With IκBα remaining bound to NF-κB, the transcription factor is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[4][7]

NF_kB_Pathway SL Sesquiterpene Lactones (e.g., Parthenolide) IKK IKK Complex SL->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa->Proteasome Degradation NFkB_IkBa NF-κB/IκBα (Inactive Complex) NFkB NF-κB NFkB_IkBa->NFkB Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactivated in a wide range of cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[9][10] Several sesquiterpene lactones, including costunolide (B1669451) and cynaropicrin, have been shown to suppress the STAT3 signaling pathway.[9][10][11][12]

The inhibitory mechanism often involves the prevention of STAT3 phosphorylation, a critical step for its activation.[9][12] For instance, costunolide has been reported to inhibit the phosphorylation of STAT3 at Tyr-705, which prevents its dimerization and subsequent translocation to the nucleus.[9] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[10]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of sesquiterpene lactones have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following table summarizes the IC50 values for several representative sesquiterpene lactones.

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)Reference
AmbrosinMDA-MB-231Breast Cancer25[13]
Dehydrocostus lactoneHepG2Hepatocellular Carcinoma20.33[13]
ParthenolideSiHaCervical Cancer8.42 ± 0.76[14]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[14]
CostunolideHGC-27Gastric Cancer~40 (at 24h)[15]
CostunolideSNU-1Gastric Cancer~40 (at 24h)[15]
CynaropicrinVariousVarious0.068 - 8.7 µg/ml[12]
SantamarineL1210Murine Leukemia0.16 - 1.3 µg/mL[16]
9β-acetoxycostunolideL1210Murine Leukemia0.16 - 1.3 µg/mL[16]
9β-acetoxyparthenolideL1210Murine Leukemia0.16 - 1.3 µg/mL[16]

Experimental Protocols

To investigate the anti-cancer effects of sesquiterpene lactones, several key in vitro assays are routinely employed. Detailed methodologies for two fundamental experiments, apoptosis analysis and cell cycle analysis, are provided below.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.[17][18]

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the sesquiterpene lactone of interest at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[18]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • Data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19][20]

Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with the sesquiterpene lactone as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[19][20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA, which PI can also bind to).[19]

    • Incubate for 15-30 minutes at room temperature in the dark.[19][21]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The data is displayed as a histogram of cell count versus fluorescence intensity.

    • Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Logical Relationships

The investigation of the anti-cancer properties of sesquiterpene lactones typically follows a structured experimental workflow. The logical relationships between different experimental outcomes help in elucidating the underlying mechanisms of action.

Experimental_Workflow Start Start: Select Sesquiterpene Lactone and Cancer Cell Line Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, LDH) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Cytotoxicity->Cell_Cycle If anti-proliferative Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, STAT3) Apoptosis->Mechanism Cell_Cycle->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis Conclusion Conclusion: Anticancer Potential and Mechanism Data_Analysis->Conclusion

Figure 2: General experimental workflow for investigating sesquiterpene lactones.

Logical_Relationships SL_Treatment Sesquiterpene Lactone Treatment Decreased_Viability Decreased Cell Viability SL_Treatment->Decreased_Viability Pathway_Inhibition Inhibition of Pro-survival Pathways (e.g., NF-κB, STAT3) SL_Treatment->Pathway_Inhibition leads to Increased_Apoptosis Increased Apoptosis (Annexin V+) Decreased_Viability->Increased_Apoptosis is caused by Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Decreased_Viability->Cell_Cycle_Arrest is caused by Cancer_Cell_Death Cancer Cell Death and Inhibition of Proliferation Increased_Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Protein_Modulation Modulation of Apoptotic and Cell Cycle Proteins (e.g., Bcl-2, Cyclins) Pathway_Inhibition->Protein_Modulation results in Protein_Modulation->Increased_Apoptosis induces Protein_Modulation->Cell_Cycle_Arrest induces

Figure 3: Logical relationships between experimental outcomes.

Conclusion

Sesquiterpene lactones represent a promising class of natural products for the development of novel anti-cancer therapeutics. Their ability to modulate key signaling pathways, such as NF-κB and STAT3, leading to the induction of apoptosis and cell cycle arrest, underscores their potential in oncology. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of these multifaceted compounds. Future research should continue to elucidate the detailed molecular targets of various sesquiterpene lactones and focus on preclinical and clinical studies to translate these promising in vitro findings into effective cancer treatments.

References

The Anti-Cancer Potential of 4,15-Isoatriplicolide Methylacrylate: A Technical Guide for Investigating its Effects on the MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential anti-cancer effects of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, with a specific focus on its activity against the MCF-7 human breast cancer cell line. While direct and extensive research on this specific compound is emerging, this document synthesizes the current understanding of sesquiterpene lactones as a class of cytotoxic agents and outlines the established methodologies for evaluating their therapeutic potential.

Introduction to this compound and Sesquiterpene Lactones

This compound has been identified as a cytotoxic agent with activity against the MCF-7 human breast cancer cell line.[1] It belongs to the large and diverse group of naturally occurring plant compounds known as sesquiterpene lactones. These compounds have garnered significant interest in oncology for their potential anti-inflammatory, anti-viral, and anti-cancer properties.[2] The anti-cancer effects of many sesquiterpene lactones are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines, including MCF-7.[2]

Quantitative Data on the Efficacy of Sesquiterpene Lactones in MCF-7 Cells

While specific quantitative data for this compound is not yet widely published, the following tables summarize representative data from studies on other sesquiterpene lactones against the MCF-7 cell line. This information provides a comparative baseline for researchers investigating novel compounds within this class.

Table 1: Cytotoxicity of Various Sesquiterpene Lactones against MCF-7 Cells

CompoundIC50 ValueExposure TimeAssay MethodReference
Aryanin13.81 µg/mL24 hoursMTT Assay[3]
Aryanin49.35 µg/mL72 hoursMTT Assay[3]
AlantolactoneNot SpecifiedNot SpecifiedNot Specified[2]
13-O-acetylsolstitialin ANot SpecifiedNot SpecifiedNot Specified[2]
Brevilin ANot SpecifiedNot SpecifiedNot Specified

Table 2: Apoptotic and Cell Cycle Effects of Sesquiterpene Lactones on MCF-7 Cells

CompoundEffectMethodReference
AlantolactoneUpregulation of Bax and p53, activation of caspases 3 and 12, downregulation of Bcl-2Western Blot[2]
13-O-acetylsolstitialin AUpregulation of Bax, downregulation of Bcl-2, cell cycle arrest at subG1 and G1 phasesFlow Cytometry, Western Blot[2]
Brevilin AG2/M phase cell cycle arrest, augmentation of Bax and Bak, diminution of Bcl-2 and XIAP, activation of caspase 9 and PARPFlow Cytometry, Western Blot

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the MCF-7 cell line.

Cell Culture

MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Cell Cycle Analysis
  • Cell Treatment: Treat MCF-7 cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat MCF-7 cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by sesquiterpene lactones and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion cell_culture MCF-7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity compound_prep Prepare 4,15-Isoatriplicolide methylacrylate solutions compound_prep->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) apoptosis->western_blot cell_cycle->western_blot data_analysis Data Interpretation western_blot->data_analysis conclusion Conclusion on Anticancer Effect data_analysis->conclusion

Caption: General experimental workflow for investigating the anticancer effects of a novel compound on a cancer cell line.

PI3K_Akt_Pathway SL Sesquiterpene Lactone (e.g., this compound) PI3K PI3K SL->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition

Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer compounds.

NFkB_Pathway SL Sesquiterpene Lactone (e.g., this compound) IKK IKK SL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB->Gene_Expression Activates

Caption: Overview of the NF-κB signaling pathway, a common target for sesquiterpene lactones.

Conclusion

This compound, as a member of the sesquiterpene lactone family, holds promise as a potential anti-cancer agent. The methodologies and comparative data presented in this guide provide a robust framework for researchers to systematically investigate its efficacy and mechanism of action in MCF-7 breast cancer cells. Further studies are warranted to elucidate its specific molecular targets and to validate its therapeutic potential in preclinical models.

References

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of 4,15-Isoatriplicolide Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for 4,15-isoatriplicolide methylacrylate, a derivative of the guaianolide class of sesquiterpene lactones. Due to the absence of a published total synthesis for this specific molecule, this protocol is a hypothetical route based on established methodologies for the synthesis of the guaianolide core and subsequent esterification reactions. The synthesis of the core structure of guaianolides is a significant challenge in organic chemistry.[1][2][3][4][5] This protocol is intended to provide a scientifically sound framework for researchers aiming to synthesize this compound and similar bioactive compounds.

Introduction

Guaianolides are a large and diverse class of sesquiterpene lactones characterized by a 5-7-5 fused ring system.[5] These natural products, isolated from various plant species, have garnered significant attention from the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The complex molecular architecture of guaianolides makes them challenging synthetic targets.[1][2] this compound, a derivative of this class, is of interest for its potential applications in drug discovery and development. This document provides a detailed, albeit proposed, synthetic pathway to access this compound for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

The proposed retrosynthesis of this compound begins with the disconnection of the methylacrylate ester, leading to the key intermediate, 4,15-isoatriplicolide. The synthesis of the 5-7-5 tricyclic core of isoatriplicolide can be approached through various strategies reported for guaianolide synthesis, such as an intramolecular [4+3] cycloaddition or a double-allylation approach to construct the seven-membered ring.[1][3]

G Target_Molecule This compound Intermediate_1 4,15-Isoatriplicolide Target_Molecule->Intermediate_1 Esterification Intermediate_2 Guaianolide Core Precursor Intermediate_1->Intermediate_2 Lactonization & Functional Group Interconversion Starting_Materials Simpler Chiral Precursors Intermediate_2->Starting_Materials [4+3] Cycloaddition / Annulation G A Chiral Starting Materials B Guaianolide Core Construction (e.g., [4+3] Cycloaddition) A->B C Functional Group Interconversion B->C D Lactonization C->D E 4,15-Isoatriplicolide D->E F Esterification with Methyl Acryloyl Chloride E->F G 4,15-Isoatriplicolide Methylacrylate F->G

References

Total Synthesis of Germacrane Sesquiterpenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of germacrane (B1241064) sesquiterpenes, a class of natural products known for their diverse biological activities. These compounds, characterized by a 10-membered carbocyclic ring, are precursors to a wide array of other sesquiterpenoids and have shown promise in drug discovery due to their anticancer, anti-inflammatory, and antimicrobial properties.

Application Notes

Germacrane sesquiterpenes exhibit a broad spectrum of biological activities, making them attractive targets for total synthesis and further investigation in drug development.

Cytotoxic Activity: Many germacrane sesquiterpenes have demonstrated potent cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and arrest the cell cycle. The α-methylene-γ-lactone moiety, present in many bioactive germacranolides, is a key structural feature for this activity. The data below summarizes the cytotoxic potential of several germacrane derivatives.

Table 1: Cytotoxic Activity of Selected Germacrane Sesquiterpenes

Compound/AnalogueCancer Cell LineIC50 Value (µM)Reference
Tomentrantin AK562, CCRF-CEM0.40 - 5.1[1]
Eupachinsin A analogueMDA-MB-231 (Breast)0.8[2]
Eupachinsin A analogueMDA-MB-231 (Breast)3.4[2]
Various analoguesHepG2 (Hepatocellular)3.6 - 7.6[2]
Sigesbeckia orientalis isolatesA549, MDA-MB-2316.02 - 10.77[2]
Mikania micrantha isolatesA549, HepG2, MCF-7, HeLa8.97 - 27.39[2][3]

Anti-inflammatory Activity: Germacrane sesquiterpenes have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB.[2] For instance, certain furanogermacrane sesquiterpenes isolated from Neolitsea parvigemma demonstrated notable inhibitory effects on superoxide (B77818) anion generation in human neutrophils, with IC50 values as low as 3.21 µg/mL.[4]

Antimicrobial Activity: Several germacrane sesquiterpenes have displayed activity against a range of bacteria and fungi. This makes them potential candidates for the development of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 2: Antibacterial Activity of Selected Germacrane Sesquiterpenes

CompoundBacterial StrainMIC Value (µg/mL)Reference
GermacronePseudomonas aeruginosa15.6[5][6]
DehydrocurdioneBacillus subtilis31.2[5][6]
Mikania micrantha isolate 4Methicillin-resistant Staphylococcus aureus (MRSA)6.25[3][7]
Mikania micrantha isolate 9Methicillin-resistant Staphylococcus aureus (MRSA)6.25[3][7]
Mikania micrantha isolates 4, 7-9Various bacteria1.56 - 12.5[3][7]

Featured Total Synthesis: (±)-Periplanone B

Periplanone B is the potent sex pheromone of the American cockroach, Periplaneta americana. Its complex germacrane structure, featuring a 10-membered ring and two epoxide functionalities, has made it a challenging and classic target for total synthesis. The first total synthesis was accomplished by W. C. Still in 1979, a landmark achievement in organic synthesis.[8][9][10][11]

Retrosynthetic Analysis of (±)-Periplanone B (Still, 1979)

The retrosynthetic analysis for Still's synthesis of (±)-Periplanone B is outlined below. The key strategic disconnection involves an anionic oxy-Cope rearrangement to construct the 10-membered ring.

Retrosynthesis_Periplanone_B Periplanone_B Periplanone B Intermediate_1 Diepoxy Ketone Periplanone_B->Intermediate_1 Oxidation Intermediate_2 Cyclodecadienone Intermediate_1->Intermediate_2 Epoxidation Intermediate_3 Divinylcyclohexenol Intermediate_2->Intermediate_3 Anionic Oxy-Cope Rearrangement Starting_Material Cyclohexenone Derivative Intermediate_3->Starting_Material Grignard Addition

Caption: Retrosynthetic analysis of (±)-Periplanone B.

Experimental Protocols for Key Steps in the Total Synthesis of (±)-Periplanone B

The following protocols are based on the synthesis reported by W. C. Still.

1. Anionic Oxy-Cope Rearrangement for 10-Membered Ring Formation

This pivotal step constructs the germacrane skeleton through a[7][7]-sigmatropic rearrangement of a 1,5-dien-3-alkoxide.

  • Reactant: Divinylcyclohexenol precursor

  • Reagents: Potassium hydride (KH), 18-crown-6 (B118740)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the divinylcyclohexenol precursor in dry THF at 0 °C under an inert atmosphere, add a slight excess of potassium hydride.

    • Add a catalytic amount of 18-crown-6 to the suspension.

    • Warm the mixture to room temperature and stir for the specified time until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting cyclodecadienone by column chromatography on silica (B1680970) gel.

2. Stereoselective Epoxidation

The synthesis of Periplanone B requires the stereocontrolled introduction of two epoxide rings.

  • Reactant: Cyclodecadienone intermediate

  • Reagents: meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent.

  • Solvent: Dichloromethane (B109758) (CH2Cl2)

  • Procedure:

    • Dissolve the cyclodecadienone intermediate in dichloromethane at 0 °C.

    • Add a solution of m-CPBA in dichloromethane dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

3. Germinal Diepoxide Formation via Corey-Chaykovsky Reaction

A key transformation to install the second epoxide ring involves the Corey-Chaykovsky reaction.

  • Reactant: α,β-Unsaturated ketone intermediate

  • Reagents: Trimethylsulfoxonium (B8643921) iodide, sodium hydride (NaH)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere, add trimethylsulfoxonium iodide in portions.

    • Stir the resulting mixture at room temperature until the evolution of hydrogen ceases, indicating the formation of the ylide.

    • Cool the reaction mixture to 0 °C and add a solution of the α,β-unsaturated ketone intermediate in DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting diepoxide by column chromatography.

Scalable, Enantioselective Synthesis of Germacrenes

A more recent approach developed by Baran and coworkers provides a scalable and enantioselective route to germacrenes, starting from the readily available farnesol (B120207). This strategy is inspired by the logic of terpene cyclase enzymes.

Synthetic Workflow for Enantioselective Germacrene Synthesis

The workflow highlights a Pd-catalyzed macrocyclization as the key ring-forming step.

Enantioselective_Germacrene_Synthesis Farnesol Farnesol Epoxy_aldehyde Epoxy Aldehyde Farnesol->Epoxy_aldehyde Sharpless Epoxidation & Parikh-Doering Oxidation Chlorinated_epoxy_aldehyde Chlorinated Epoxy Aldehyde Epoxy_aldehyde->Chlorinated_epoxy_aldehyde Regioselective Chlorination Coupling_precursor Coupling Precursor Chlorinated_epoxy_aldehyde->Coupling_precursor Further Functionalization Macrocycle 10-Membered Ring (Epoxy-germacrenol) Coupling_precursor->Macrocycle Pd-catalyzed Macrocyclization Germacrenes Various Germacrenes Macrocycle->Germacrenes Divergent Synthesis

Caption: Workflow for the scalable synthesis of germacrenes.

Key Experimental Protocol: Pd-Catalyzed Macrocyclization

This protocol describes the crucial ring-closing step to form the 10-membered germacrane core.

  • Reactant: Acyclic coupling precursor derived from farnesol

  • Catalyst: Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvent: A suitable solvent such as THF or DMF

  • Procedure:

    • Prepare a solution of the acyclic precursor in the chosen solvent under high dilution conditions to favor intramolecular cyclization.

    • Add the palladium catalyst to the solution under an inert atmosphere.

    • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the catalyst.

    • Concentrate the filtrate and purify the resulting macrocyclic product by column chromatography.

Table 3: Summary of Yields for Key Synthetic Transformations

SynthesisStepTransformationYield (%)Reference
(±)-Periplanone B (Still)Ring FormationAnionic Oxy-Cope RearrangementNot explicitly stated for this step[8]
(±)-Periplanone B (Still)Epoxidationm-CPBA epoxidationNot explicitly stated for this step[8]
(±)-Periplanone B (Still)Diepoxide FormationCorey-Chaykovsky ReactionNot explicitly stated for this step[8]
Enantioselective Germacrene Synthesis (Baran)Precursor SynthesisChlorinated epoxy aldehyde from farnesol (3 steps)63
Enantioselective Germacrene Synthesis (Baran)MacrocyclizationPd-catalyzed ring closureVaries with substrate

This document serves as a guide for researchers interested in the total synthesis of germacrane sesquiterpenes. The provided protocols for key reactions and the summary of their biological activities aim to facilitate further research and development in this promising area of natural product chemistry and drug discovery.

References

Application Notes and Protocols for the Extraction and Purification of 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a germacrane-type sesquiterpene lactone identified as a constituent of Andira inermis, a plant belonging to the Leguminosae family.[1] This class of natural products is of significant interest to the scientific community due to its diverse biological activities. Notably, this compound has demonstrated cytotoxic effects against the MCF-7 human breast cancer cell line, highlighting its potential as a lead compound in oncological research and drug development.[1]

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from its natural source. The protocols are based on established techniques for the isolation of sesquiterpene lactones from plant materials. Additionally, a plausible signaling pathway for its cytotoxic activity is proposed based on existing literature for related compounds.

Data Presentation

Table 1: Extraction Parameters and Yield

ParameterValue
Plant Material (Part)e.g., Leaves, Stem Bark
Initial Dry Weight (g)
Extraction Solvent(s)
Solvent-to-Solid Ratio (v/w)
Extraction Method
Temperature (°C)
Duration (hours)
Crude Extract Weight (g)
Crude Extract Yield (%)

Table 2: Chromatographic Purification Summary

Chromatographic StepStationary PhaseMobile Phase (Gradient)Fraction(s) CollectedWeight of Fraction(s) (mg)Purity (%)
Column Chromatography 1 Silica (B1680970) Gele.g., Hexane (B92381):Ethyl Acetate (B1210297) (9:1 to 1:1)F1-F10
Column Chromatography 2 C18 Reversed-Phasee.g., Methanol (B129727):Water (6:4 to 9:1)F5a-F5e
Preparative HPLC C18 Columne.g., Acetonitrile (B52724):Water (isocratic)Pure Compound>95%

Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of sesquiterpene lactones and can be adapted for the isolation of this compound from Andira inermis.

Protocol 1: Extraction of this compound

1. Plant Material Preparation:

  • Collect the desired plant parts of Andira inermis (e.g., leaves or stem bark).

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Place the powdered plant material in a large container with a lid.

  • Add a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at a solvent-to-solid ratio of 10:1 (v/w).

  • Seal the container and macerate the plant material for 48-72 hours at room temperature with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound

1. Liquid-Liquid Partitioning (Optional):

  • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove fats and other nonpolar compounds.

  • Separate the hexane layer and concentrate the methanol-water layer.

  • Further partition the aqueous methanol extract against a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to enrich the sesquiterpene lactone fraction.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) using a slurry packing method with a nonpolar solvent (e.g., hexane).

  • Adsorb the enriched extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).

  • Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions with similar TLC profiles.

3. Reversed-Phase Column Chromatography/HPLC:

  • Subject the fractions containing the compound of interest to further purification using reversed-phase (C18) column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • For reversed-phase chromatography, use a gradient of methanol or acetonitrile in water as the mobile phase.

  • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC analysis.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Andira inermis solvent_extraction Solvent Maceration (e.g., Methanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_partition Liquid-Liquid Partitioning (Optional) crude_extract->liquid_partition silica_column Silica Gel Column Chromatography liquid_partition->silica_column fraction_collection Fraction Collection & TLC Analysis silica_column->fraction_collection rp_hplc Reversed-Phase Preparative HPLC fraction_collection->rp_hplc pure_compound Pure 4,15-Isoatriplicolide methylacrylate rp_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other sesquiterpene lactones and cytotoxic agents in MCF-7 cells, a plausible signaling pathway for this compound involves the induction of apoptosis through the mitochondrial (intrinsic) pathway, potentially modulated by the inhibition of the NF-κB survival pathway.

Cytotoxicity_Signaling_Pathway cluster_cell MCF-7 Cell cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Apoptosis Pathway compound 4,15-Isoatriplicolide methylacrylate IKK IKK compound->IKK Inhibition Bax Bax compound->Bax Activation? Bcl2 Bcl-2 compound->Bcl2 Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Pro_survival Pro-survival Genes (e.g., Bcl-2) NFkB_nucleus->Pro_survival Induces Transcription Pro_survival->Bcl2 Mito Mitochondrion Bax->Mito Forms pores Bcl2->Mito Inhibits CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in MCF-7 cells.

References

Analytical Techniques for 4,15-Isoatriplicolide methylacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While specific literature on this compound is limited, this document provides a comprehensive guide to its analytical chemistry, based on established methods for analogous sesquiterpene lactones and methylacrylates. These protocols are designed to assist in the isolation, identification, quantification, and characterization of this compound for research and drug development purposes. The molecular formula for this compound is C₁₉H₂₀O₆, with a molecular weight of 344.363 g/mol .[1][2]

Chromatographic Techniques for Purification and Quantification

High-performance liquid chromatography (HPLC) is the preferred method for the analysis and purification of sesquiterpene lactones due to their potential thermal lability and low volatility.[3] Gas chromatography (GC) can also be employed, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Application: For the separation, quantification, and purification of this compound from complex mixtures such as plant extracts.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Quantification

A validated HPLC-DAD-MS method can be used for the simultaneous characterization and quantification of sesquiterpene lactones.[4]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: A C18 column (e.g., Luna C18) is suitable.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.2% v/v acetic acid) is effective.[4][5]

    • Gradient Example: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection:

    • DAD: Set at 210 nm for the detection of the sesquiterpene lactone chromophore.[4][5]

    • MS: An electrospray ionization (ESI) source in positive ion mode can be used for identification.[6]

  • Quantification: Generate a calibration curve using a purified standard of this compound. The concentration range for calibration curves for similar compounds has been reported to be effective between 200–2,000 ng.[7]

ParameterValueReference
Column C18[4]
Mobile Phase Acetonitrile/Water with 0.2% Acetic Acid (gradient)[4][5]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 210 nm[4][5]
Linearity (R²) for similar compounds > 0.999[4][7]
Limit of Detection (LOD) for similar compounds 19.0 ng[7]
Limit of Quantification (LOQ) for similar compounds 60 ng[7]
Recovery for similar compounds 98.12% - 101.39%[4]

Protocol: Preparative HPLC for Isolation

For the isolation of larger quantities of the compound.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: A larger diameter preparative C18 column.

  • Mobile Phase: Isocratic elution with a methanol/water mixture (e.g., 9:1 v/v) can be effective.[8]

  • Flow Rate: Adjusted for the preparative column (e.g., 9.5 mL/min).[8]

  • Detection: UV detector set at a suitable wavelength (e.g., 265 nm).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: For the identification of volatile derivatives or for the analysis of the compound if it is sufficiently thermally stable. GC combined with MS is a widespread technique for sesquiterpene analysis.[3]

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column such as a DB-5 or equivalent.[3]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.

  • MS Detector: Electron Impact (EI) ionization is common.

  • Identification: Based on the retention time and comparison of the mass spectrum with a library or a purified standard.

ParameterValueReference
Column DB-5 or equivalent[3]
Injector Temperature 250 °C
Ionization Mode Electron Impact (EI)

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Essential for the unambiguous structural elucidation of this compound. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are required for a complete assignment.

Protocol: NMR Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For sesquiterpene lactones, characteristic signals include those for olefinic protons and methyl groups.[9]

  • ¹³C NMR: Provides information on the number and types of carbon atoms. For the methylacrylate group, characteristic signals for the carbonyl carbon and the double bond carbons would be expected.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

ExperimentPurpose
¹H NMR Determine proton chemical shifts and coupling constants.
¹³C NMR Determine carbon chemical shifts.
COSY Identify ¹H-¹H spin systems.
HSQC Correlate protons to their directly attached carbons.
HMBC Establish long-range ¹H-¹³C connectivities to define the molecular structure.
Mass Spectrometry (MS)

Application: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation patterns.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A mass spectrometer capable of high resolution, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for sesquiterpene lactones.[10]

  • Analysis:

    • Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Tandem MS (MS/MS): To induce fragmentation and obtain structural information. The fragmentation pattern of sesquiterpene lactones is influenced by the position of hydroxyl and acyloxy groups. For example, a hydroxyl group at C-8 often leads to a predominant loss of CO₂.[10]

TechniqueInformation Obtained
HRMS (e.g., ESI-QTOF) Accurate mass, elemental composition.
MS/MS Fragmentation pattern for structural elucidation.[10]

Potential Biological Activity and Signaling Pathways

Sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[11] Many of these effects are mediated through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

Many sesquiterpene lactones are potent inhibitors of the NF-κB (nuclear factor kappa B) signaling pathway, a central mediator of the inflammatory response.[12][13] They can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[12] Some sesquiterpene lactones inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[14]

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Releases DNA DNA nucleus->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces SL 4,15-Isoatriplicolide methylacrylate SL->IKK Inhibits SL->NFkB Directly inhibits p65

Caption: Proposed inhibition of the NF-κB signaling pathway.

Modulation of STAT3 Signaling Pathway

Several sesquiterpene lactones have been shown to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor often deregulated in cancer.[15][16][17] This inhibition can be mediated through the disruption of intracellular redox homeostasis.[15][16]

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes nucleus Nucleus pSTAT3_dimer->nucleus Translocates DNA DNA nucleus->DNA Binds to Genes Target Gene Expression (Proliferation, Survival) DNA->Genes Induces SL 4,15-Isoatriplicolide methylacrylate SL->STAT3 Inhibits phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway.

Induction of Apoptosis

Sesquiterpene lactones can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[11] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[11][18]

Apoptosis_Pathway SL 4,15-Isoatriplicolide methylacrylate ROS ROS Production SL->ROS Bax Bax SL->Bax Upregulates Bcl2 Bcl-2 SL->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of apoptosis induction.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the extraction, purification, and analysis of this compound.

Workflow Plant Plant Material (Source of Compound) Extraction Extraction (e.g., with Ethanol) Plant->Extraction Crude Crude Extract Extraction->Crude Purification Purification (e.g., Preparative HPLC) Crude->Purification Pure Pure 4,15-Isoatriplicolide methylacrylate Purification->Pure Analysis Analytical Techniques Pure->Analysis HPLC HPLC-DAD-MS (Quantification) Analysis->HPLC GCMS GC-MS (Identification) Analysis->GCMS NMR NMR (Structural Elucidation) Analysis->NMR HRMS HRMS (Formula Determination) Analysis->HRMS

Caption: General experimental workflow for analysis.

References

Application Note: Mass Spectrometry Fragmentation of 4,15-Isoatriplicolide Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone with cytotoxic properties.[1] Due to the absence of publicly available mass spectral data for this specific compound, this application note presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of structurally related sesquiterpene lactones. The provided experimental protocols offer a robust framework for acquiring high-quality mass spectral data for this and similar natural products.

Introduction

This compound is a sesquiterpene lactone belonging to the germacrane (B1241064) class of natural products.[1] Compounds of this type are of significant interest in drug discovery due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. Mass spectrometry is a critical tool for the structural elucidation and characterization of such compounds. Understanding the fragmentation patterns is essential for the identification of these molecules in complex mixtures, for their quantitation, and for the structural confirmation of new analogs. This note outlines a standard procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and proposes a likely fragmentation pathway.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound is presented below.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve 4,15-Isoatriplicolide methylacrylate in Methanol (B129727) prep2 Dilute to 1 µg/mL working solution prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 lc2 Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in Positive Mode lc2->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Tandem MS (MS/MS) of precursor ion ms2->ms3 da1 Identify precursor ion [M+H]+ ms3->da1 da2 Characterize fragment ions da1->da2 da3 Propose fragmentation pathway da2->da3

Figure 1: Experimental workflow for LC-MS/MS analysis.
Materials and Reagents

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and water.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • MS1 Scan Range: m/z 100 - 500

  • MS/MS: The protonated molecule [M+H]⁺ should be selected as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Predicted Fragmentation Pathway

The molecular formula of this compound is C₁₉H₂₀O₆, with a molecular weight of 344.36 g/mol . The expected protonated molecule in positive ion mode ESI would be [M+H]⁺ at m/z 345.12.

Based on the fragmentation of similar sesquiterpene lactones, the following pathway is proposed:

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent [M+H]+ m/z 345.12 (C19H21O6)+ frag1 Loss of H2O m/z 327.11 (C19H19O5)+ parent->frag1 - H2O frag2 Loss of CH2=C(CH3)COOH (Methacrylic Acid) m/z 259.09 (C15H15O4)+ parent->frag2 - C4H6O2 frag3 Loss of CO m/z 231.09 (C14H15O3)+ frag2->frag3 - CO frag4 Loss of CO2 m/z 215.10 (C14H15O2)+ frag3->frag4 - CO

Figure 2: Proposed fragmentation pathway.

The primary fragmentation events for germacrane-type sesquiterpene lactones typically involve the neutral loss of small molecules such as water (H₂O) and the ester side chains. For compounds with acyloxy groups, the elimination of the corresponding carboxylic acid is a common fragmentation pathway. Subsequent losses of carbon monoxide (CO) and carbon dioxide (CO₂) from the lactone and furan (B31954) rings are also frequently observed.

Data Presentation

The following table provides a template for summarizing the quantitative data from the mass spectrometry analysis of this compound. The m/z values and relative abundances should be determined from the experimental mass spectrum.

Proposed Fragment Ion Formula Calculated m/z Observed m/z Relative Abundance (%) Proposed Neutral Loss
[M+H]⁺C₁₉H₂₁O₆⁺345.1287Fill inFill in-
[M+H - H₂O]⁺C₁₉H₁₉O₅⁺327.1182Fill inFill inH₂O
[M+H - C₄H₆O₂]⁺C₁₅H₁₅O₄⁺259.0970Fill inFill inMethacrylic Acid
[M+H - C₄H₆O₂ - CO]⁺C₁₄H₁₅O₃⁺231.0970Fill inFill inMethacrylic Acid, CO
[M+H - C₄H₆O₂ - 2CO]⁺C₁₃H₁₅O₂⁺203.1072Fill inFill inMethacrylic Acid, 2CO

Conclusion

The protocols and predicted fragmentation pathway detailed in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation scheme, based on the well-documented behavior of similar sesquiterpene lactones, offers a solid foundation for the interpretation of experimental data. This information is valuable for the rapid identification and structural characterization of this and related compounds in natural product extracts and for quality control in drug development processes. It is important to emphasize that the presented fragmentation data is predictive and should be confirmed by experimental analysis.

References

Application Note: HPLC Method for Quantification of 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone with cytotoxic properties, using High-Performance Liquid Chromatography (HPLC).[1] The described method is based on established principles for the analysis of sesquiterpene lactones and offers a robust starting point for method development and validation in research and drug development settings.[2][3][4] The protocol outlines sample preparation, chromatographic conditions, and data analysis, and includes templates for data presentation and a visual representation of the experimental workflow.

Introduction

This compound is a sesquiterpene lactone belonging to the germacrane (B1241064) class of natural products.[1] Sesquiterpene lactones are a diverse group of secondary metabolites found in various plant families, particularly Asteraceae, and are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[5][6] As such, accurate and precise quantification of these compounds is crucial for phytochemical analysis, pharmacological studies, and quality control of herbal products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of sesquiterpene lactones due to its high resolution, sensitivity, and reproducibility.[3] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common and effective approach for the quantification of these compounds.[2][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical ClassGermacrane-type sesquiterpene lactone[1]
Molecular FormulaC₁₉H₂₀O₆[1]
Molecular Weight344.36 g/mol [1][7]
AppearanceLikely a solidInferred
UV AbsorbanceExpected in the low UV range (e.g., 205-220 nm)Inferred from similar compounds[2][4]
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrileInferred from extraction methods[8]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Formic acid or phosphoric acid (for mobile phase modification).

  • Reference Standard: Purified this compound.

  • Sample Matrix: e.g., plant material, biological fluid, or reaction mixture.

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The protocol may need to be optimized depending on the specific sample.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh a portion of the powdered sample (e.g., 1 g) and transfer it to a suitable flask. Add a known volume of methanol (e.g., 20 mL).

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake for 1 hour to facilitate extraction.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following HPLC conditions are a recommended starting point for the quantification of this compound.

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-40 min: 30-70% B40-45 min: 70-100% B45-50 min: 100% B50.1-55 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Calibration Curve
  • Stock Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject each working standard into the HPLC system in triplicate.

  • Calibration Curve: Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Determine the linearity (R²) of the curve.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak AreaStandard Deviation
1
5
10
25
50
100

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Sample 1
Sample 2
Sample 3

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Sample grind Grind Sample start->grind extract Extract with Methanol grind->extract filter Filter Extract extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound quantification.

Logical Relationship of HPLC Method Parameters

The interplay of key HPLC parameters is crucial for achieving a successful separation and quantification.

hplc_parameters center_node HPLC Separation & Quantification mobile_phase Mobile Phase (Acetonitrile/Water) center_node->mobile_phase Elution Strength column Stationary Phase (C18 Column) center_node->column Retention flow_rate Flow Rate center_node->flow_rate Analysis Time Resolution temperature Column Temperature center_node->temperature Viscosity Selectivity detection UV Detection (Wavelength) center_node->detection Sensitivity injection_vol Injection Volume center_node->injection_vol Peak Shape Sensitivity

Caption: Interrelationship of key HPLC method parameters.

Method Validation Considerations

For use in a regulated environment or for publication, the developed HPLC method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by RP-HPLC. The detailed protocol and suggested starting conditions are intended to facilitate method development and implementation in various research and analytical settings. For reliable and accurate results, optimization and validation of the method for the specific sample matrix and intended application are strongly recommended.

References

Application Notes and Protocols for Determining the Cytotoxicity of 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a germacrane-type sesquiterpene lactone, a class of natural products known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[1] This compound has been identified as having cytotoxic activity against the MCF-7 human breast cancer cell line.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, the MTT assay. Additionally, potential mechanisms of action and relevant signaling pathways are discussed.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a template for presenting such quantitative data. As specific IC50 values for this compound are not publicly available, representative data for other cytotoxic compounds against MCF-7 cells are included for illustrative purposes.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound MCF-7 48 Data to be determined
Doxorubicin (Reference Compound)MCF-748~ 0.5 - 1.5
Chalcone Derivative 12MCF-7244.19 ± 1.04[2]
Chalcone Derivative 13MCF-7243.30 ± 0.92[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells seed Seed cells in 96-well plate culture->seed prepare Prepare serial dilutions of this compound seed->prepare treat Treat cells for 24/48/72h prepare->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Read absorbance at 570nm dissolve->read calculate Calculate % viability & IC50 read->calculate

Caption: Workflow for the MTT-based cytotoxicity assay.

Putative_Signaling_Pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound 4,15-Isoatriplicolide methylacrylate nfkb NF-κB Pathway compound->nfkb pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk MAPK Pathway compound->mapk proliferation Inhibition of Proliferation nfkb->proliferation apoptosis Induction of Apoptosis pi3k_akt->apoptosis mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle

Caption: Putative signaling pathways affected by sesquiterpene lactones.

Potential Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, sesquiterpene lactones as a class are known to exert their cytotoxic effects through various mechanisms. These often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.

Several signaling pathways are commonly implicated in the cytotoxic action of sesquiterpene lactones, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

  • PI3K/Akt/mTOR Pathway: This is a critical pathway that promotes cell growth, proliferation, and survival. Some sesquiterpene lactones have been shown to inhibit this pathway, leading to a decrease in cell viability.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Depending on the specific context and stimulus, activation or inhibition of different branches of the MAPK pathway by sesquiterpene lactones can contribute to their cytotoxic effects.

Further investigation into the effects of this compound on these and other signaling pathways will be crucial for a comprehensive understanding of its mechanism of action and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for In Vitro Testing of 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone identified as a cytotoxic agent.[1] While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assessing its potential anticancer effects based on the known biological activities of the broader class of sesquiterpene lactones. The provided methodologies cover the evaluation of cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of the NF-κB signaling pathway, with a focus on the MCF-7 human breast cancer cell line, against which this compound has shown activity.[1]

Background

This compound is a natural product belonging to the sesquiterpene lactone family.[1] Compounds in this class are known to exhibit a range of biological activities, including potent anti-inflammatory and anticancer properties. Many sesquiterpene lactones exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway.[2][3] The cytotoxic nature of this compound against the MCF-7 cell line suggests its potential as a candidate for further investigation in cancer research.[1]

Quantitative Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724Data to be determined
MCF-748Data to be determined
MCF-772Data to be determined
Additional Cell Line48Data to be determined

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)Data to be determinedData to be determinedData to be determined
IC25Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC75Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)Data to be determinedData to be determinedData to be determined
IC25Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC75Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Culture
  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well plates

    • MCF-7 cells

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the prepared drug dilutions and a vehicle control (DMSO).

    • Incubate the plate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow seed Seed MCF-7 cells in 96-well plate treat Treat with this compound seed->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT solution incubate->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • MCF-7 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at IC25, IC50, and IC75 concentrations for 48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Apoptosis Assay Workflow seed Seed and treat MCF-7 cells harvest Harvest cells seed->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Experimental workflow for the detection of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle progression.

  • Materials:

    • 6-well plates

    • MCF-7 cells

    • This compound

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates.

    • Treat the cells with various concentrations of this compound for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of the compound on key proteins in the NF-κB signaling pathway.

  • Materials:

    • 6-well plates

    • MCF-7 cells

    • This compound

    • TNF-α (as a stimulant)

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (p65, p-p65, IκBα, p-IκBα, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Procedure:

    • Seed MCF-7 cells and treat with this compound for a predetermined time.

    • Stimulate the cells with TNF-α for 30 minutes to activate the NF-κB pathway.

    • Lyse the cells in RIPA buffer and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

G cluster_pathway Generalized NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by this compound stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor Phosphorylation ik_complex IKK Complex receptor->ik_complex Phosphorylation ikba_p65_p50 IκBα-p65/p50 Complex ik_complex->ikba_p65_p50 Phosphorylation p_ikba p-IκBα ik_complex->p_ikba Phosphorylation p65_p50 p65/p50 Dimer ikba_p65_p50->p65_p50 Release proteasome Proteasome p_ikba->proteasome Ubiquitination & Degradation nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription inhibition_point1 X inhibition_point2 X

Caption: Potential inhibition points of the NF-κB pathway by sesquiterpene lactones.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways like NF-κB, researchers can gain valuable insights into its potential as an anticancer agent. It is recommended to adapt and optimize these generalized protocols for the specific experimental conditions and research questions at hand.

References

Application Notes and Protocols for 4,15-Isoatriplicolide Methylacrylate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

4,15-Isoatriplicolide methylacrylate is a sesquiterpene lactone identified as a cytotoxic agent. This document provides detailed protocols for the preparation of cell cultures for treatment with this compound and subsequent analysis of its effects on cancer cell lines. The methodologies outlined are designed to ensure reproducibility and accurate assessment of the compound's biological activity.

Preliminary studies on related compounds, such as Isoatriplicolide tiglate (PCAC), suggest that this class of molecules can suppress cancer cell growth at lower concentrations and induce apoptosis at higher concentrations.[1] The proposed mechanism of action involves the induction of both extrinsic and intrinsic apoptotic pathways, activating key executioner caspases.[1] Furthermore, cell cycle arrest at the S/G2 phase has been observed with similar compounds.[1]

The following protocols are optimized for two commonly used human breast cancer cell lines, MCF-7 and MDA-MB-231, which have been previously utilized in studies with this class of compounds.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the compound is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.

  • Dissolve the weighed compound in DMSO to prepare the stock solution.[2] Vortex or sonicate briefly to ensure complete dissolution.[3]

  • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.[4]

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is less than 0.5% to minimize solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[4]

Cell Culture

The following are generalized protocols for MCF-7 and MDA-MB-231 cell lines. Adherence to aseptic cell culture techniques is paramount.

2.1. MCF-7 Cell Line

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.01 mg/mL human recombinant insulin

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

Complete Growth Medium:

  • EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[5]

Protocol:

  • Culture MCF-7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Renew the medium 2-3 times per week.[5]

  • When cells reach 80-90% confluency, subculture them.[8]

  • To subculture, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.[5]

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5 minutes.[8]

  • Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density. A subcultivation ratio of 1:3 to 1:6 is recommended.[5]

2.2. MDA-MB-231 Cell Line

Materials:

  • MDA-MB-231 cells (ATCC HTB-26)

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • 2 mM L-glutamine

  • 0.05% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

Complete Growth Medium:

  • Leibovitz's L-15 Medium supplemented with 10% FBS and 2 mM L-glutamine.

Protocol:

  • Culture MDA-MB-231 cells in T-75 flasks with complete growth medium in a non-CO2 incubator at 37°C.

  • Change the medium every 2-3 days.

  • Subculture the cells when they reach 80-85% confluency.[9]

  • To passage, remove the medium, wash with PBS, and add 1 mL of 0.05% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes.[9]

  • Inactivate the trypsin with complete growth medium.

  • Centrifuge the cells at approximately 150-400 x g for 8-12 minutes.

  • Resuspend the pellet in fresh medium and seed into new flasks. A subcultivation ratio of about 1:10 is appropriate.[9]

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.[1][3]

Materials:

  • Cells cultured as described above

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the cytotoxicity assay.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Culture and treat cells in 6-well plates.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 400 µL of PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[12]

  • Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[12]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature in the dark.[12]

  • Analyze the samples by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.[13]

Data Presentation

Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines
Cell LineTreatment Duration (h)IC50 (µM)
MCF-724Data to be filled
48Data to be filled
72Data to be filled
MDA-MB-23124Data to be filled
48Data to be filled
72Data to be filled
Table 2: Effect of this compound on Apoptosis in Breast Cancer Cell Lines
Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-7Control (DMSO)Data to be filledData to be filledData to be filledData to be filled
Compound (X µM)Data to be filledData to be filledData to be filledData to be filled
MDA-MB-231Control (DMSO)Data to be filledData to be filledData to be filledData to be filled
Compound (X µM)Data to be filledData to be filledData to be filledData to be filled
Table 3: Cell Cycle Distribution in Breast Cancer Cell Lines after Treatment
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Control (DMSO)Data to be filledData to be filledData to be filled
Compound (X µM)Data to be filledData to be filledData to be filled
MDA-MB-231Control (DMSO)Data to be filledData to be filledData to be filled
Compound (X µM)Data to be filledData to be filledData to be filled

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Compound_Prep Compound Stock Preparation Treatment Treat cells with This compound Compound_Prep->Treatment Cell_Culture Cell Culture (MCF-7 & MDA-MB-231) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Apoptosis Proteins) Treatment->Western_Blot

Caption: Experimental workflow for analyzing the effects of this compound.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound_Ext 4,15-Isoatriplicolide methylacrylate Death_Receptor Death Receptor (e.g., Fas, TNFR1) Compound_Ext->Death_Receptor Induces Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Bcl2_Family Bcl-2 Family (Bax activation, Bcl-2 inhibition) Caspase8->Bcl2_Family Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Compound_Int 4,15-Isoatriplicolide methylacrylate Compound_Int->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage PARP_Cleavage Substrate Cleavage (e.g., PARP) Caspase3->PARP_Cleavage Apoptosis_Node Apoptosis PARP_Cleavage->Apoptosis_Node

Caption: Proposed apoptotic signaling pathways induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,15-Isoatriplicolide Methylacrylate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 4,15-Isoatriplicolide methylacrylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction yield of this germacrane-type sesquiterpene lactone.

Scientific Background: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] It has been identified in plants of the Leguminosae and Compositae families, such as Andira inermis.[1] The extraction and purification of sesquiterpene lactones often involve the use of polar organic solvents and chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent can depend on the plant matrix and the desired purity of the initial extract. For sesquiterpene lactones, polar organic solvents are generally effective.[2] Methanol (B129727), ethanol (B145695), and isopropanol (B130326) are commonly used.[2] Some studies on similar compounds, like artemisinin, have shown acetonitrile (B52724) to be highly efficient, with ethanol being a safer and more cost-effective alternative.[3] Water-based extractions can also be effective, particularly for more hydrophilic sesquiterpene lactones.[4]

Q2: I am experiencing a low yield of this compound. What are the possible causes and solutions?

A2: Low yields can result from several factors:

  • Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound. Consider testing a range of solvents with varying polarities.

  • Incomplete Extraction: The extraction time may be too short, or the temperature may be too low. Increasing the duration of maceration or sonication can improve yield. For some sesquiterpene lactones, extraction temperatures around 30°C have been shown to be effective.[4]

  • Degradation of the Compound: Sesquiterpene lactones can be sensitive to high temperatures and pH changes. Avoid excessive heat during solvent evaporation and consider performing the extraction at room temperature or slightly elevated temperatures.

  • Suboptimal Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and the part of the plant being used (e.g., leaves, roots).

Q3: My extract contains a high level of impurities. How can I improve its purity?

A3: High impurity levels are common in crude plant extracts. The following purification steps can be employed:

  • Liquid-Liquid Extraction: This technique, also known as solvent partitioning, is effective for separating compounds based on their differential solubility in two immiscible liquids (e.g., water and ethyl acetate).

  • Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) chromatography can be used. Reversed-phase chromatography is often used for purifying sesquiterpene lactones.[4]

  • Solid-Phase Extraction (SPE): SPE can be used for rapid sample cleanup and concentration before further purification steps.

Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the extraction and the separation during column chromatography. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique for assessing the purity of the final product and can be used to determine the concentration of this compound in the extract.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Extraction Yield - Inappropriate solvent. - Insufficient extraction time or temperature. - Degradation of the target compound.- Screen a panel of solvents (e.g., methanol, ethanol, ethyl acetate (B1210297), acetonitrile). - Increase extraction time and/or moderately increase temperature (e.g., to 30-40°C). - Avoid high temperatures during solvent removal and work at a neutral pH.
Co-extraction of Pigments (e.g., Chlorophyll) - Use of non-polar solvents in the initial extraction from green plant material.- Perform a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) to remove pigments before extracting with a more polar solvent. - Employ liquid-liquid partitioning between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane).
Emulsion Formation During Liquid-Liquid Extraction - High concentration of surfactants or particulate matter in the extract.- Add a small amount of a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture to facilitate phase separation.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity. - Column overloading. - Inactive stationary phase.- Optimize the mobile phase composition using TLC first. - Reduce the amount of crude extract loaded onto the column. - Use a freshly packed column or a new pre-packed cartridge.
Compound Instability/Degradation - Exposure to high heat, strong acids/bases, or light.- Perform all steps at room temperature or below where possible. - Use rotary evaporation with a water bath set to a low temperature (<40°C). - Protect the sample from light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Andira inermis) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning against n-hexane to remove non-polar impurities. Repeat the hexane wash three times.

    • Adjust the polarity of the methanol/water phase by adding more water (e.g., to a 1:1 v/v ratio).

    • Extract the aqueous methanol phase with ethyl acetate three times. The ethyl acetate phase will contain the sesquiterpene lactones.

  • Purification:

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Subject the resulting crude extract to column chromatography (silica gel or C18) using a gradient elution system (e.g., n-hexane:ethyl acetate or water:methanol) to isolate this compound.

Data Presentation

Table 1: Comparison of Solvents for Sesquiterpene Lactone Extraction

SolventPolarity IndexTypical YieldAdvantagesDisadvantages
n-Hexane0.1LowSelective for non-polar compounds, good for removing pigments.Poor solvent for more polar sesquiterpene lactones.
Ethyl Acetate4.4Moderate to HighGood balance of polarity for many sesquiterpene lactones.Can co-extract a moderate amount of impurities.
Ethanol4.3HighEffective for a broad range of polarities, safer than methanol.[3]May extract a significant amount of water-soluble impurities.
Methanol5.1HighHighly effective for polar compounds.Can extract a wide range of impurities, toxic.
Acetonitrile5.8Very HighShown to be very efficient for some sesquiterpene lactones.[3]More expensive and can be difficult to remove.
Water10.2VariableEffective for hydrophilic sesquiterpene lactones, environmentally friendly.[4]Ineffective for lipophilic compounds, can lead to hydrolysis of some esters.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Purification Column Chromatography Partitioning->Purification Pure_Compound Pure 4,15-Isoatriplicolide methylacrylate Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Yield_Optimization cluster_factors Influencing Factors Yield Extraction Yield Solvent Solvent Choice Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Plant_Material Plant Material Quality Plant_Material->Yield pH pH of Medium pH->Yield

Caption: Key factors influencing the extraction yield of this compound.

References

Improving solubility of 4,15-Isoatriplicolide methylacrylate for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,15-Isoatriplicolide methylacrylate. The information below is designed to address common challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is recognized as a cytotoxic agent and has been used in studies involving human breast cancer cell lines.

Q2: What are the common challenges when working with this compound?

A2: Due to its chemical structure, this compound is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions used for cell-based and other biological assays. This can lead to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q3: What is the recommended solvent for creating a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds like this compound to create a concentrated stock solution.

Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some may tolerate up to 1%.[1][2] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same concentration of DMSO but without the compound). For sensitive primary cells, the DMSO concentration should be kept even lower, ideally at or below 0.1%.[2]

Q5: What should I do if the compound precipitates when I add it to my aqueous assay buffer or cell culture medium?

A5: This is a common issue and indicates that the compound's solubility limit in the final solution has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide: Improving Solubility

Issue: Compound precipitates out of solution upon dilution into aqueous media.

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.

G start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear and fully dissolved? start->check_stock remake_stock Action: Remake Stock Solution - Gently warm (37°C) - Vortex/sonicate check_stock->remake_stock No check_dilution Step 2: Review Dilution Protocol Are you performing a serial dilution? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilution Action: Implement Serial Dilution - Dilute stock in intermediate solvent (e.g., 100% DMSO) - Then add to aqueous buffer check_dilution->serial_dilution No check_dmso Step 3: Assess Final DMSO Concentration Is the final DMSO concentration >0.5%? check_dilution->check_dmso Yes serial_dilution->check_dmso reduce_dmso Action: Lower Final DMSO Concentration - Increase stock concentration - Adjust dilution series check_dmso->reduce_dmso Yes explore_alternatives Step 4: Explore Alternative Solubilization Methods check_dmso->explore_alternatives No reduce_dmso->explore_alternatives use_cosolvent Option A: Use a Co-solvent - e.g., Ethanol, PEG-400 - Test for vehicle effects explore_alternatives->use_cosolvent use_surfactant Option B: Use a Surfactant - e.g., Pluronic® F-68, Tween® 80 - Determine optimal concentration explore_alternatives->use_surfactant success Success: Compound is Soluble use_cosolvent->success use_surfactant->success

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Data Presentation: Solvent and Additive Comparison

The following table summarizes common solvents and additives used to improve the solubility of hydrophobic compounds for in vitro assays.

Solvent/AdditiveRecommended Starting Concentration in Final Assay VolumeKey Considerations
DMSO < 0.5% (v/v) Can be cytotoxic at higher concentrations.[1][2][3] Always include a vehicle control.
Ethanol < 1% (v/v)Can affect enzyme activity and cell viability.
PEG-400 1-5% (v/v)Generally well-tolerated by cells.
Pluronic® F-68 0.01-0.1% (w/v)A non-ionic surfactant that can improve solubility and reduce precipitation.[4][5]
Tween® 80 0.01-0.05% (v/v)Another non-ionic surfactant; may interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration.

  • Dissolving the Compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again. Visually inspect to ensure that all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->intermediate Step 1 final_prep Final Working Solution Dilute intermediate into cell culture medium intermediate->final_prep Step 2 assay_plate Add to Assay Plate (Final DMSO < 0.5%) final_prep->assay_plate Step 3

Caption: Experimental workflow for preparing working solutions for cell-based assays.

  • Prepare Intermediate Dilutions: Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 500 µM, 100 µM).

  • Dilute to Final Concentration: Add a small volume of the appropriate intermediate stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration, you would add 1 µL of a 10 mM stock to 1 mL of medium.

  • Mix and Add to Cells: Gently mix the final working solution by inverting the tube and immediately add it to your cells in the assay plate. Adding the diluted compound to the medium just before adding it to the cells can help prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (that you used for your highest compound concentration) to the cell culture medium and adding this to a set of control wells.

References

4,15-Isoatriplicolide methylacrylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone and a cytotoxic agent.[1] The information is intended for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, the following recommendations are based on general knowledge of sesquiterpene lactones, methacrylates, and best practices for handling cytotoxic compounds.

Quick Reference: Storage Conditions

For ease of reference, the following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

FormRecommended TemperatureLight ConditionsAtmosphereNotes
Solid -20°C for long-term storageProtect from lightStore under inert gas (e.g., Argon)Prevents degradation and polymerization.
4°C for short-term storageProtect from light
In Solution -80°C for long-term storageProtect from lightUse airtight vials to prevent solvent evaporation and contamination.
-20°C for short-term storageProtect from lightAvoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For biological experiments, DMSO is a common choice. However, it is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for specific solubility information.

Q2: How long can I store a stock solution of this compound?

A2: The stability of stock solutions is dependent on the solvent and storage temperature. For long-term storage, it is recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation. It is not recommended to store DMSO stock solutions at room temperature for extended periods, such as a week.

Q3: Is this compound sensitive to pH?

A3: Yes, sesquiterpene lactones can be sensitive to pH. Studies on other sesquiterpene lactones have shown that they can be unstable at neutral or basic pH (pH 7.4), especially at elevated temperatures (37°C), while showing greater stability at a slightly acidic pH (pH 5.5).[2][3] Therefore, it is advisable to maintain a slightly acidic pH for aqueous solutions if possible and to prepare fresh solutions for experiments.

Q4: Are there any specific handling precautions for this compound?

A4: Yes, this compound is a cytotoxic agent and should be handled with appropriate safety measures.[1] This includes working in a designated area, such as a chemical fume hood or a biological safety cabinet, and wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5][6] A spill management kit should be readily available in all areas where the compound is handled.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments. Compound degradation due to improper storage.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at or below -20°C.
Instability in experimental media (e.g., neutral pH).Prepare solutions fresh before each experiment. If possible, adjust the pH of the buffer to be slightly acidic (around pH 5.5-6.5), if compatible with the experimental setup.
Precipitate forms in the stock solution upon thawing. Poor solubility or solution has become too concentrated due to solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If it persists, sonication may be helpful. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results. Degradation of the compound over time.Use a fresh vial of the solid compound to prepare new stock solutions. Compare the results with previously obtained data to check for consistency.
Contamination of stock solution.Filter-sterilize the stock solution if appropriate for the application. Practice aseptic techniques when handling solutions for cell-based assays.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general procedures are recommended based on the handling of similar compounds.

Protocol 1: Preparation of a DMSO Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in airtight vials. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityFactors cluster_compound This compound Compound 4,15-Isoatriplicolide methylacrylate Temperature Temperature Compound->Temperature Light Light Compound->Light pH pH Compound->pH Solvent Solvent Compound->Solvent Oxygen Oxygen/Air Compound->Oxygen Stable Stable Compound Temperature->Stable Low Temp Degradation Degraded Compound (Loss of Activity) Temperature->Degradation High Temp Light->Stable Dark Light->Degradation UV/Visible pH->Stable Acidic pH->Degradation Neutral/Basic Solvent->Stable Inert/Anhydrous Solvent->Degradation Reactive Solvents Oxygen->Stable Inert Gas Oxygen->Degradation Oxidation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Resistance to Sesquiterpene Lactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpene lactones (STLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance.

Section 1: Troubleshooting Guides

This section provides step-by-step guidance for common experimental issues.

Low or No Observed Efficacy of Sesquiterpene Lactone

Problem: My STL shows lower than expected or no biological activity in my in vitro assay.

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Question: Could my STL be precipitating in the culture medium?

    • Troubleshooting:

      • Visually inspect the culture wells for any precipitate after adding the STL.

      • Prepare stock solutions in an appropriate solvent like DMSO.[1] Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

      • Test the stability of your STL under experimental conditions (pH 7.4, 37°C). Some STLs, particularly those with side chains, can degrade at physiological pH and temperature.[2]

  • Cell Line-Specific Resistance:

    • Question: Is it possible my cell line is inherently resistant to this STL?

    • Troubleshooting:

      • Literature Review: Check if the cell line you are using has been reported to be resistant to STLs or other cytotoxic agents.

      • Use a Sensitive Control Cell Line: Test your STL on a cell line known to be sensitive to similar compounds.

      • Investigate Resistance Mechanisms: If you suspect resistance, proceed to the experimental protocols in Section 3 to assess for common resistance mechanisms like high efflux pump activity or altered signaling pathways.

  • Assay-Related Issues:

    • Question: Could the assay itself be the source of the problem?

    • Troubleshooting:

      • Assay Selection: Ensure the chosen assay is appropriate for the expected biological activity. For example, a cytotoxicity assay may not be suitable if the STL is expected to be cytostatic.[1]

      • Positive Control: Include a positive control compound with a known mechanism of action to validate the assay's performance.

      • Concentration Range: Test a wide range of STL concentrations to ensure you are not missing a narrow window of activity.[1]

Inconsistent or Non-Reproducible Results

Problem: I am getting variable results between experiments.

Possible Causes and Troubleshooting Steps:

  • Compound Stability:

    • Question: Is my STL degrading during storage or in the experimental setup?

    • Troubleshooting:

      • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

      • Protect stock solutions and treated plates from light, as some STLs are light-sensitive.

      • Re-test with a fresh sample of the STL to rule out degradation of the stock.[1]

  • Experimental Variability:

    • Question: Are there inconsistencies in my experimental procedure?

    • Troubleshooting:

      • Standardize cell seeding density, treatment duration, and reagent preparation.

      • Ensure consistent solvent concentrations across all wells.

      • Monitor and control for fluctuations in incubator conditions (temperature, CO2, humidity).

Section 2: Frequently Asked Questions (FAQs)

Mechanisms of Resistance

Q1: What are the primary mechanisms of resistance to sesquiterpene lactones?

A1: The main mechanisms of resistance, particularly in cancer cells, include:

  • Alterations in Signaling Pathways: Cancer cells can develop resistance by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The most commonly implicated pathways are PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump STLs out of the cell, reducing their intracellular concentration and efficacy.[3]

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 regulates the expression of antioxidant and detoxification enzymes. Its activation can protect cells from the oxidative stress induced by some STLs, thereby conferring resistance.[3]

Q2: Can resistance to STLs occur in non-cancer models, like bacteria or fungi?

A2: Yes, while less studied than in cancer, resistance to STLs in microorganisms can occur. Potential mechanisms include:

  • Efflux Pumps: Bacteria and fungi possess efflux pumps that can expel a wide range of compounds, including STLs.[4][5][6]

  • Target Modification: Alterations in the cellular targets of STLs can reduce their binding and efficacy.

  • Enzymatic Degradation: Microorganisms may produce enzymes that can inactivate STLs.

Overcoming Resistance

Q3: How can I overcome resistance to my sesquiterpene lactone?

A3: Several strategies can be employed to overcome STL resistance:

  • Combination Therapy: Combining the STL with other therapeutic agents can be highly effective. This can involve:

    • Conventional Chemotherapeutics: Synergistic effects have been observed when STLs are combined with drugs like gemcitabine (B846) or doxorubicin.[3]

    • Targeted Inhibitors: Using inhibitors of specific resistance pathways, such as PI3K/Akt inhibitors or Nrf2 inhibitors, can re-sensitize resistant cells to the STL.[7][8]

  • Structural Modification: Modifying the chemical structure of the STL can improve its efficacy and overcome resistance. For example, creating derivatives with enhanced solubility or reduced susceptibility to efflux pumps.[9]

  • Inhibition of Efflux Pumps: Co-administration of the STL with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, can increase its intracellular accumulation in resistant cells.

Q4: Are there natural compounds that can be used to overcome STL resistance?

A4: Yes, several natural compounds have been shown to inhibit resistance mechanisms. For example, certain flavonoids and alkaloids can inhibit P-glycoprotein activity.[10] Researching combination therapies with other plant-derived compounds could be a fruitful strategy.

Section 3: Data Presentation

Table 1: Cytotoxicity of Sesquiterpene Lactones in Sensitive vs. Resistant Cancer Cell Lines
Sesquiterpene LactoneCancer Cell Line (Sensitive)IC50 (µM)Cancer Cell Line (Resistant)IC50 (µM)Fold ResistanceReference
NeoambrosinCCRF-CEM4.3CEM/ADR50004.61.07[11]
DamsinCCRF-CEM4.3CEM/ADR50004.31.00[11]
HelenalinMDA-MB-2310.63---[12]
Bis(helenalinyl)malonateMDA-MB-2310.07---[12]
Bis(helenalinyl)glutarateMDA-MB-2310.55---[12]
ArtemisininT-cell leukemia (Molt-4)-Cisplatin-resistant MDA-MB-231--[13]

Note: This table provides examples of reported IC50 values. Actual values may vary depending on experimental conditions.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to investigate STL resistance.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of the STL for the desired duration (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.[2]

P-glycoprotein (P-gp) Efflux Assay (Calcein-AM Assay)

This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate Calcein-AM.

Materials:

  • Calcein-AM

  • P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Pre-incubate the cells with the test STL or a positive control inhibitor for 30-60 minutes.

  • Add Calcein-AM to each well at a final concentration of 0.25-1 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.

  • A higher fluorescence signal in the presence of the STL indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol allows for the detection of key phosphorylated proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the STL for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.[14][15]

NF-κB Activation Assay (Nuclear Translocation)

This assay assesses NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Treat cells with the STL and/or an NF-κB activator (e.g., TNF-α).

  • Fix and permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. An increase in nuclear fluorescence of p65 indicates activation.[9]

Section 5: Mandatory Visualizations

Signaling Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway in Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival Akt->Proliferation Pgp P-glycoprotein (Efflux Pump) mTOR->Pgp upregulates mTOR->Proliferation STL_pi3k Sesquiterpene Lactones STL_pi3k->PI3K inhibit STL_pi3k->Akt inhibit

Caption: PI3K/Akt/mTOR pathway and its role in STL resistance.

G cluster_nfkb NF-κB Pathway in Resistance Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκB (Inactive Complex) NFkB_IkB->NFkB releases AntiApoptosis Anti-apoptotic Gene Expression Nucleus->AntiApoptosis promotes STL_nfkb Sesquiterpene Lactones STL_nfkb->IKK inhibit STL_nfkb->NFkB inhibit p65

Caption: NF-κB signaling pathway and its inhibition by STLs.

Experimental Workflows

G cluster_workflow Troubleshooting Workflow for Low STL Efficacy Start Start: Low/No Activity Check_Solubility Check Solubility & Stability Start->Check_Solubility Soluble Compound is Soluble & Stable Check_Solubility->Soluble Yes Insoluble Compound is Insoluble/Unstable Check_Solubility->Insoluble No Test_Cell_Line Test on Sensitive Control Cell Line Soluble->Test_Cell_Line Reformulate Reformulate or Synthesize Derivative Insoluble->Reformulate Active Active on Control Line Test_Cell_Line->Active Yes Inactive Inactive on Control Line Test_Cell_Line->Inactive No Investigate_Resistance Investigate Resistance Mechanisms Active->Investigate_Resistance Check_Assay Review Assay Protocol Inactive->Check_Assay

Caption: Logical workflow for troubleshooting low STL efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to help ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Inconsistent Assay Results

High variability between replicate wells and inconsistent results across experiments are common hurdles in cytotoxicity assays. This guide provides a structured approach to identifying and resolving these issues.

Observed Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells Uneven Cell Seeding: An unequal number of cells in each well is a primary source of variability. Adherent cells can clump, and all cells can settle in the suspension during plating.[1]Ensure the cell suspension is homogenous by gently pipetting up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.[1] Use a multi-channel pipette for 96-well plates and mix the cell suspension between seeding each column.[2]
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant variability.Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, be consistent with the speed and depth of pipetting.[3] For multi-well plates, consider using a multichannel pipette for improved consistency.[2]
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth and compound efficacy.[3]To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[3] Ensure proper humidification of the incubator and consider using plates with low-evaporation lids.[4]
Incomplete Solubilization of Formazan (B1609692) (MTT/XTT assays): If the formazan crystals are not fully dissolved, it can lead to inaccurate and variable absorbance readings.[3]After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Visually inspect the wells to confirm no crystals remain before reading the plate.[5]
Inconsistent IC50 Values Between Experiments Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are in a non-logarithmic growth phase can respond differently to cytotoxic agents.Use healthy, low-passage number cells for all experiments. Ensure cells are in the exponential growth phase at the time of treatment.[6] Regularly test for mycoplasma contamination.[7]
Compound Solubility and Stability: The test compound may precipitate out of solution, especially at higher concentrations, leading to an inaccurate assessment of its cytotoxic potential.[4]Ensure the compound is fully dissolved in the stock solution (e.g., DMSO). When diluting into culture media, vortex or mix thoroughly and visually inspect for any precipitation. The final DMSO concentration should typically be kept at ≤0.5%.[7]
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity.Optimize the incubation time for your specific cell line and compound. Some compounds may require longer exposure to exert their cytotoxic effects.
High Background Signal Media Components: Phenol (B47542) red in some culture media can interfere with absorbance readings in colorimetric assays.[8] Serum can also contain LDH, leading to high background in LDH assays.[9]Use phenol red-free media for colorimetric assays.[8] For LDH assays, consider reducing the serum concentration or using serum-free media during the assay.[9] Include a "media only" control to determine background absorbance.
Compound Interference: The test compound itself may directly react with the assay reagents, leading to a false signal. This is common with natural products or compounds with antioxidant properties in tetrazolium-based assays.[10]Run a control plate without cells, containing only media and the various concentrations of your compound, along with the assay reagent. This will determine if the compound itself is affecting the readout.[10]
Contamination: Bacterial or fungal contamination can be toxic to cells and can also interfere with assay reagents.Regularly check your cell cultures for signs of contamination. Use proper aseptic techniques during all experimental procedures.
Low Signal or Absorbance Readings Low Cell Seeding Density: If too few cells are seeded, the signal generated by the assay may be too weak to detect accurately.[11]Optimize the cell seeding density for your specific cell line to ensure a robust signal is produced.[11]
Incorrect Reagent Volume or Incubation Time: Insufficient reagent volume or a short incubation time can lead to an incomplete reaction and a low signal.Ensure you are using the correct volume of assay reagents as per the protocol. Optimize the incubation time for the assay reagent with your cells.
Cell Death Due to Over-Confluence: If cells become over-confluent before the end of the experiment, they may start to die off, leading to a lower than expected signal in control wells.Optimize your cell seeding density to ensure that even in the untreated control wells, the cells do not become over-confluent by the end of the experiment.[12]

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" and how can I minimize it?

A1: The edge effect refers to the phenomenon where wells on the outer edges of a multi-well plate behave differently than the inner wells, primarily due to increased evaporation of the culture medium. This can lead to changes in the concentration of media components and the test compound, affecting cell growth and viability. To minimize the edge effect, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and only use the inner wells for your experiment.[3] Using plates with low-evaporation lids and ensuring proper humidity in the incubator can also help.[4]

Q2: My compound is not soluble in the culture medium and precipitates. What should I do?

A2: Compound precipitation is a common issue, especially with hydrophobic compounds. First, ensure your compound is fully dissolved in a stock solution, typically DMSO.[4] When preparing working solutions, it's crucial to keep the final DMSO concentration low (generally ≤0.5%) to avoid solvent-induced cytotoxicity.[7] To prevent precipitation upon dilution in aqueous culture medium, you can try pre-warming the medium to 37°C before adding the compound stock.[1] Performing serial dilutions in pre-warmed media can also be effective.[4] If precipitation persists, you may need to explore the use of solubilizing agents or alternative delivery methods, but these should be carefully validated for their effects on cell viability.

Q3: How do I determine the optimal cell seeding density for my assay?

A3: The optimal cell seeding density is critical for obtaining reliable and reproducible results. It depends on the proliferation rate of your cell line and the duration of the assay. The goal is to have the cells in the logarithmic (exponential) growth phase throughout the experiment.[6] To determine the optimal density, you should perform a preliminary experiment where you seed a range of cell densities in a 96-well plate and measure their viability at different time points (e.g., 24, 48, and 72 hours) using your chosen cytotoxicity assay. The ideal seeding density will result in a linear relationship between cell number and signal at the end of the assay period, without the cells in the control wells becoming over-confluent.[13]

Q4: Can the components of my cell culture medium interfere with the cytotoxicity assay?

A4: Yes, several components can interfere. Phenol red, a common pH indicator in culture media, can contribute to background absorbance in colorimetric assays like MTT and XTT.[8] It is advisable to use phenol red-free medium for these assays. Serum can also be a source of interference, as it contains lactate (B86563) dehydrogenase (LDH), which can lead to high background in LDH cytotoxicity assays.[9] Reducing the serum concentration or using serum-free medium during the assay can mitigate this issue. Always include appropriate controls, such as "media only" and "vehicle control," to account for any background signal from the medium and solvent.

Q5: Should I use more than one type of cytotoxicity assay to confirm my results?

A5: Yes, it is highly recommended to use at least two different cytotoxicity assays that measure different cellular parameters to confirm your findings. For instance, you could pair an assay that measures metabolic activity (like MTT or MTS) with an assay that measures membrane integrity (like the LDH release assay).[10] This approach provides a more comprehensive understanding of the compound's cytotoxic mechanism and helps to rule out potential artifacts or interference specific to a single assay type.

Experimental Protocols

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate first. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

MTS Cell Viability Assay Protocol

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of MTS is soluble in the culture medium, which simplifies the protocol.

Materials:

  • MTS reagent (in combination with an electron coupling agent like PES)[15]

  • 96-well plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density in a final volume of 100 µL per well.

  • Compound Treatment: Add the test compound at various concentrations and incubate for the desired duration.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[16]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the measurement of LDH released from the cytosol of damaged cells into the supernatant.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Centrifuge with a plate rotor (for suspension cells or optional for adherent cells)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[17]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.[9]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow and Troubleshooting

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting A Optimize Seeding Density B Seed Cells in 96-well Plate A->B C Compound Treatment B->C D Incubate C->D E Add Assay Reagent (MTT/MTS/LDH) D->E F Incubate & Read Plate E->F G Data Analysis F->G T1 Inconsistent Results? G->T1 T2 Check Cell Seeding T1->T2 Yes T3 Verify Pipetting T1->T3 Yes T4 Mitigate Edge Effects T1->T4 Yes T5 Ensure Compound Solubility T1->T5 Yes T6 Run Controls (No-cell, Vehicle) T1->T6 Yes H Results Reliable T1->H No

Caption: A flowchart of the general experimental workflow for cytotoxicity assays and a decision tree for troubleshooting inconsistent results.

Signaling Pathways in Cell Death

Cell_Death_Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Unprogrammed Cell Death) A1 Cytotoxic Stimulus A2 Bax/Bak Activation A1->A2 A3 Mitochondrial Outer Membrane Permeabilization A2->A3 A4 Cytochrome c Release A3->A4 A5 Apoptosome Formation (Apaf-1, Caspase-9) A4->A5 A6 Caspase-3 Activation (Executioner Caspase) A5->A6 A7 Cell Death A6->A7 N1 Severe Cellular Stress (e.g., high compound conc.) N2 ATP Depletion N1->N2 N3 Loss of Ion Homeostasis N2->N3 N4 Cell Swelling N3->N4 N5 Membrane Rupture N4->N5 N6 Release of Intracellular Contents (including LDH) N5->N6 N7 Inflammation N6->N7

Caption: Simplified diagrams of the intrinsic apoptosis and necrosis signaling pathways, which are common mechanisms of cytotoxicity.

References

Technical Support Center: Optimizing HPLC Separation of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sesquiterpene lactones. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their separation methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing sesquiterpene lactones?

A1: The most prevalent method is Reversed-Phase HPLC (RP-HPLC) using a C18 column.[1][2] This approach separates compounds based on their hydrophobicity. Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier.[1][2] Normal-phase HPLC on a silica (B1680970) column can also be used, particularly for separating isomers.[2][3]

Q2: Which organic solvent is better for my mobile phase: acetonitrile or methanol?

A2: The choice depends on your specific separation goals. Acetonitrile generally offers lower viscosity, leading to lower backpressure and better efficiency, making it suitable for high-throughput systems.[4] Methanol is a more cost-effective option for routine analyses.[4] It is recommended to test both solvents during method development to determine which provides the optimal selectivity for your target analytes.

Q3: What is the ideal detection wavelength for sesquiterpene lactones?

A3: Most sesquiterpene lactones lack strong chromophores, so they are typically detected at low UV wavelengths, commonly between 205 nm and 220 nm, to achieve the highest sensitivity.[1][2][3][5][6][7] It is best practice to determine the absorbance maximum (λmax) of your specific target compounds by running a UV-Vis spectrum of a standard solution.[5]

Q4: Should I use an isocratic or gradient elution method?

A4: The choice depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more cost-effective, and ideal for routine analysis of simple mixtures with few components.[8][9][10]

  • Gradient elution , where the mobile phase composition changes over time, is necessary for complex samples containing compounds with a wide range of polarities.[8][11] It improves peak shape, reduces analysis time for strongly retained compounds, and enhances separation efficiency.[8][10] For preparative HPLC, an isocratic method is often preferred to maximize loading capacity.[12]

Troubleshooting Guides

This section addresses specific problems you may encounter during your HPLC analysis of sesquiterpene lactones.

Peak Shape Problems

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[5][13]

  • Solution 1: Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[5] This suppresses the ionization of silanol groups, minimizing unwanted interactions.[5]

  • Solution 2: Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing the tailing.[5]

  • Solution 3: Optimize pH: Ensure the mobile phase pH is appropriate for your analytes. For ionizable compounds, operating at a pH at least two units away from the analyte's pKa can ensure a single ionic form and improve peak shape.[14]

Resolution and Retention Time Issues

Q: I am seeing poor resolution or co-elution of my peaks. How can I improve separation?

A: Poor resolution indicates that the current method is not selective enough for your compounds.

  • Solution 1: Optimize Mobile Phase: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[5] You can also adjust the ratio of organic solvent to water.

  • Solution 2: Adjust the Gradient: If using a gradient, make the slope shallower. A slower increase in the organic solvent concentration can significantly improve the separation of closely eluting peaks.[5]

  • Solution 3: Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry or particle size.[5]

Q: My retention times are fluctuating between runs. What is causing this instability?

A: Unstable retention times are typically due to a lack of equilibrium or changes in the HPLC system.

  • Solution 1: Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.[5][15]

  • Solution 2: Control Temperature: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.[5]

  • Solution 3: Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed to prevent changes in composition or the formation of air bubbles.[5][16]

System and Hardware Problems

Q: The backpressure in my HPLC system is too high. What should I do?

A: High backpressure is usually caused by a blockage in the system.

  • Solution 1: Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.[5]

  • Solution 2: Use a Guard Column: A guard column is installed before the analytical column to catch particulates and strongly retained compounds, extending the life of your main column.[5]

  • Solution 3: Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops when the column is removed, the column is likely blocked and may need to be flushed or replaced.[17]

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in a blank run and can originate from contaminants in the mobile phase, the HPLC system, or from the previous injection (carryover).

  • Solution 1: Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase.[5]

  • Solution 2: Clean the System: Flush the injector and the entire system to remove any accumulated contaminants.

  • Solution 3: Optimize Wash Steps: In your injection sequence, include effective needle and injector wash steps with a strong solvent to prevent carryover from one sample to the next.

Quantitative Data Summary

The following tables summarize typical starting conditions for the HPLC analysis of various sesquiterpene lactones, compiled from published methods.

Table 1: Reversed-Phase HPLC Methods

Sesquiterpene LactonesColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection (nm)Reference
Artemisinin & related compoundsRP-18Acetonitrile / 0.085% o-phosphoric acidGradient1.0205[1]
7 compounds in Inula britannicaLuna C18Acetonitrile / 0.2% acetic acid in waterGradient1.0210[6][7]
Alantolactone, IsoalantolactoneElite Hypersil C18Acetonitrile / 0.1% phosphoric acid in waterGradient1.0225[7]
6 compounds in Eremanthus speciesMonolithic C18Methanol / WaterGradient-ELSD[18][19]

Table 2: Normal-Phase HPLC Methods

Sesquiterpene LactonesColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection (nm)Reference
Parthenin, CoronopilinMerck Si60 SilicaIsopropyl alcohol / Hexane (15:85)Isocratic0.8205[3]

Experimental Protocols

Protocol 1: General Sample Preparation for Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at 40°C until a constant weight is achieved.[20] Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh a specific amount of powdered material (e.g., 10 mg).[18]

    • Add a suitable extraction solvent. Common solvents include methanol, acetonitrile, or chloroform.[3][21][22] A mixture of Methanol/Water (9:1 v/v) is also effective.[18][19]

    • Employ an extraction technique such as sonication (e.g., for 30 minutes) or shaking.[21][22]

  • Filtration: After extraction, filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[3][21] This step is crucial to prevent column blockage.[5]

Protocol 2: General Reversed-Phase HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both solvents thoroughly before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.[1][6]

    • Detection: 210 nm.[5][6][7]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Run a broad gradient to elute all compounds (e.g., 10% B to 90% B over 30 minutes).

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope to improve the resolution of target peaks.[5]

    • If peak shape is poor, confirm the mobile phase is acidified.

    • If resolution is still inadequate, try replacing acetonitrile with methanol.

Diagrams

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Plant Material (Drying/Grinding) s2 Solvent Extraction (e.g., Sonication) s1->s2 s3 Filtration (0.45 µm filter) s2->s3 h1 HPLC Injection s3->h1 Filtered Extract h2 Separation (C18 Column) h1->h2 h3 UV Detection (~210 nm) h2->h3 d1 Chromatogram Generation h3->d1 Detector Signal d2 Peak Integration & Quantification d1->d2

Caption: General experimental workflow for HPLC analysis of sesquiterpene lactones.

TroubleshootingLogic start Identify HPLC Problem p_shape Poor Peak Shape? start->p_shape p_res Poor Resolution? p_shape->p_res No sol_tail Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) p_shape->sol_tail Yes (Tailing) p_ret Retention Time Shift? p_res->p_ret No sol_res Adjust Gradient Slope or Change Solvent p_res->sol_res Yes p_press High Backpressure? p_ret->p_press No sol_ret Ensure Column Equilibration & Control Temperature p_ret->sol_ret Yes sol_press Filter Sample/Mobile Phase Check for Blockages p_press->sol_press Yes end Problem Resolved p_press->end No / Other Issue sol_tail->end sol_res->end sol_ret->end sol_press->end

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: High-Resolution NMR for Germacranolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of germacranolides. Due to their conformational flexibility and complex proton environments, obtaining high-resolution NMR spectra for this class of sesquiterpene lactones can be challenging. This guide offers strategies to overcome these issues and acquire high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of a germacranolide broad and poorly resolved?

A1: The ten-membered ring of germacranolides is conformationally flexible. At room temperature, the molecule may be undergoing exchange between multiple conformations on the NMR timescale. This chemical exchange can lead to significant line broadening, making it difficult to interpret coupling patterns and assign signals.[1][2]

Q2: I am observing significant signal overlap in the aliphatic region of my ¹H NMR spectrum. What are the initial steps I can take to resolve this?

A2: Signal overlapping in the aliphatic region is common for germacranolides due to the presence of multiple methylene (B1212753) and methine groups in similar chemical environments. Before proceeding to more complex experiments, consider these initial steps:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, which may be sufficient to separate overlapping signals. Aromatic solvents like benzene-d₆ often cause noticeable changes in the chemical shifts of nearby protons.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the equilibrium between conformers and sharpen the signals. Lowering the temperature can "freeze out" a single predominant conformation, leading to a well-resolved spectrum.[1][2][3] Conversely, increasing the temperature can sometimes coalesce broad peaks into sharper signals if the exchange rate becomes fast on the NMR timescale.

Q3: How can I improve the signal-to-noise ratio for a dilute sample of a germacranolide?

A3: For dilute samples, enhancing sensitivity is crucial. The most effective methods include:

  • Using a Cryoprobe: Cryogenically cooled probes can significantly reduce electronic noise, leading to a 3 to 4-fold, or even greater, increase in signal-to-noise ratio compared to room temperature probes.[4][5][6] This allows for the acquisition of high-quality spectra on smaller amounts of sample in a shorter time.

  • Increasing the Number of Scans: Signal averaging by increasing the number of scans will improve the signal-to-noise ratio, which scales with the square root of the number of scans.

  • Higher Magnetic Field Strength: Moving to a spectrometer with a higher magnetic field strength will also increase sensitivity.[7][8]

Q4: What is the best approach to determine the relative stereochemistry of my germacranolide?

A4: The relative stereochemistry of germacranolides can be effectively determined using 2D NMR experiments that detect through-space proton-proton interactions, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[9][10][11]

  • NOESY: This experiment is suitable for small molecules (MW < 600) and large molecules (MW > 1200). For medium-sized molecules, the NOE may be close to zero.

  • ROESY: This is the preferred experiment for medium-sized molecules as the ROE is always positive, avoiding the issue of zero enhancement.[9][10]

Troubleshooting Guides

Guide 1: Dealing with Broad and Unresolved Signals

Issue: The ¹H NMR spectrum of my germacranolide at room temperature displays broad, poorly defined multiplets, making it impossible to extract coupling constants or perform accurate integrations.

Solution: Variable Temperature (VT) NMR.

The conformational flexibility of the germacranolide ring is the most likely cause. A variable temperature NMR study can help to resolve this issue.[1][2][3]

  • Low-Temperature NMR: By lowering the temperature (e.g., to -20°C or -50°C), you can slow down the conformational exchange. If one conformer is significantly more stable, the spectrum will sharpen and show a single set of well-resolved signals corresponding to that conformer. If multiple conformers are populated, you may observe distinct sets of signals for each.[1][2]

  • High-Temperature NMR: In some cases, increasing the temperature can accelerate the conformational exchange to a point where the observed spectrum is a sharp, population-weighted average of all contributing conformers.

Guide 2: Resolving Overlapping Signals in Complex Regions

Issue: Even after optimizing the solvent and temperature, significant signal overlap persists, particularly in the upfield region of the ¹H NMR spectrum.

Solution: 2D NMR Spectroscopy.

Two-dimensional NMR experiments can disperse the signals into a second dimension, greatly enhancing resolution.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. Since ¹³C chemical shifts are more dispersed than ¹H shifts, this can effectively separate overlapping proton signals.

  • ¹H-¹³C HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This powerful experiment combines the principles of HSQC and TOCSY. It allows you to visualize all the protons within a spin system at the ¹³C chemical shift of the directly attached proton. This is particularly useful for untangling complex, overlapping spin systems.[12][13][14][15]

Data Presentation: Enhancing Resolution and Sensitivity

The choice of NMR instrumentation and experimental parameters significantly impacts the quality of the resulting spectra. Below is a summary of the expected improvements in resolution and sensitivity with higher field strengths and the use of a cryoprobe.

Technique/Parameter400 MHz NMR600 MHz NMR with Cryoprobe800 MHz NMR with Cryoprobe
Relative Sensitivity 1x~4-6x~8-10x
Resolution BaselineSignificantly ImprovedExcellent
Experiment Time for Same S/N ~16-36 hours~4-6 hours~1-2 hours
Typical ¹H Linewidth 2-3 Hz1-1.5 Hz<1 Hz

Note: These are generalized estimates. Actual improvements will depend on the specific sample and experimental conditions.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a solution of your germacranolide in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube. The concentration should be optimized for good signal-to-noise without causing aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C).

  • Low-Temperature Acquisition:

    • Cool the probe to the desired temperature (e.g., 0°C, -20°C, -40°C). Allow the temperature to equilibrate for at least 10-15 minutes.

    • Re-shim the spectrometer at the new temperature.

    • Acquire the ¹H NMR spectrum.

  • High-Temperature Acquisition (Optional):

    • Heat the probe to the desired temperature (e.g., 40°C, 60°C). Allow for equilibration.

    • Re-shim and acquire the spectrum.

  • Data Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts, coupling constants, and line shapes, which will provide insights into the conformational dynamics.

Protocol 2: 2D ¹H-¹³C HSQC-TOCSY
  • Sample Preparation: Prepare a concentrated sample of the germacranolide (typically 5-10 mg in 0.5-0.6 mL of deuterated solvent) to ensure adequate signal-to-noise for the ¹³C dimension.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for the 2D experiment.

  • Setup HSQC-TOCSY Experiment:

    • Load a standard HSQC-TOCSY pulse program.

    • Set the ¹H (F2) and ¹³C (F1) spectral widths and offsets based on the 1D spectra.

    • Set the number of data points in both dimensions (e.g., 2048 in F2, 256-512 in F1).

    • Set the number of scans per increment (e.g., 8, 16, or higher depending on concentration).

    • Set the TOCSY mixing time (typically 60-100 ms) to allow for magnetization transfer through the spin system.

  • Data Acquisition: Start the experiment. Acquisition times can range from a few hours to overnight.

  • Processing and Analysis: Process the 2D data with appropriate window functions and perform phasing. Analyze the cross-peaks to identify correlations within spin systems, which are now resolved in the ¹³C dimension.

Visualizations

Experimental_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Resolution Enhancement cluster_3 Stereochemical Analysis a 1. Sample Preparation b 2. Acquire ¹H NMR at Room Temperature a->b c Broad/Unresolved Signals? b->c d Signal Overlap? b->d g Higher Field Strength / Cryoprobe b->g Low Sensitivity? e Variable Temperature NMR c->e Yes f 2D NMR (HSQC, HSQC-TOCSY) d->f Yes e->f h 2D NOESY/ROESY f->h

Caption: Workflow for enhancing NMR resolution of germacranolides.

Signal_Resolution_Pathway Start Overlapping ¹H Signals Method1 Change Solvent (e.g., CDCl₃ to C₆D₆) Start->Method1 Method2 Variable Temperature NMR Start->Method2 Method3 2D NMR Spectroscopy Start->Method3 Method4 Higher Magnetic Field Start->Method4 Result Resolved Signals Method1->Result Method2->Result Sub_Method3a ¹H-¹³C HSQC Method3->Sub_Method3a Sub_Method3b ¹H-¹³C HSQC-TOCSY Method3->Sub_Method3b Method4->Result Sub_Method3a->Result Sub_Method3b->Result

Caption: Pathways to resolve overlapping NMR signals.

References

Minimizing degradation of 4,15-Isoatriplicolide methylacrylate during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 4,15-Isoatriplicolide methylacrylate during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during purification?

A1: The primary causes of degradation stem from the compound's structural features: a germacrane (B1241064) sesquiterpene lactone core and a methylacrylate side chain. Key degradation pathways include:

  • Isomerization: The germacrane skeleton can undergo acid-catalyzed cyclization, particularly on standard silica (B1680970) gel, leading to structural isomers.

  • Cope Rearrangement: The germacrane ring is susceptible to a heat-induced Cope rearrangement.[1]

  • Hydrolysis: The methylacrylate ester is prone to hydrolysis under both acidic and, more rapidly, basic conditions, yielding the corresponding carboxylic acid.[2][3]

  • Michael Addition: The α-methylene-γ-lactone and the acrylate (B77674) moieties are electrophilic and can react with nucleophiles.

Q2: What is the ideal pH range to maintain during extraction and purification?

A2: To minimize degradation, it is crucial to work under neutral or slightly acidic conditions (pH 5-6.5). Alkaline conditions (pH > 7.5) should be strictly avoided as they can catalyze the hydrolysis of the methylacrylate ester and may also affect the lactone ring.[4][5] Some sesquiterpene lactones have shown instability at pH 7.4, especially at elevated temperatures.[4]

Q3: Can I use standard silica gel for the column chromatography of this compound?

A3: The use of standard, untreated silica gel is not recommended. The acidic nature of silica gel can induce the isomerization of the germacrane skeleton.[1] It is advisable to use deactivated or neutral silica gel, or to employ reversed-phase chromatography.

Q4: What are the recommended storage conditions for the purified compound?

A4: Purified this compound should be stored as a solid at -20°C or lower, protected from light and moisture. If in solution, use an aprotic solvent and store at -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC/HPLC of the purified product with similar polarity. Isomerization of the germacrane skeleton.- Use deactivated/neutral silica gel for chromatography.- Consider using reversed-phase HPLC for final purification.- Avoid prolonged exposure to acidic conditions.
Presence of a more polar impurity in the final product. Hydrolysis of the methylacrylate ester.- Ensure all solvents are neutral and dry.- Avoid basic conditions during extraction and purification.- Use a buffered aqueous phase (pH 5-6.5) if liquid-liquid extraction is necessary.
Loss of material and formation of insoluble material. Polymerization of the methylacrylate group.- Keep the sample cool throughout the purification process.- Work with dilute solutions when possible.- Add a radical inhibitor like BHT (Butylated hydroxytoluene) in trace amounts to solvents if polymerization is a persistent issue.
Low recovery after heating steps (e.g., solvent evaporation). Thermal degradation, including potential Cope rearrangement.- Use a rotary evaporator at low temperatures (< 35°C).- For complete solvent removal, use a high-vacuum pump at room temperature or below.- Avoid heating the compound for extended periods.[6]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel

Objective: To neutralize the acidic sites on silica gel to prevent isomerization of this compound.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane.

  • Add a solution of 1% triethylamine in hexane to the slurry and stir for 30 minutes.

  • Filter the silica gel and wash thoroughly with hexane to remove excess triethylamine.

  • Dry the silica gel under vacuum. The deactivated silica gel is now ready for use.

  • Alternatively, the column can be flushed with the mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1%) prior to loading the sample.

Protocol 2: Purification by Reversed-Phase HPLC

Objective: To purify this compound under non-acidic conditions to a high degree of purity.

Materials:

  • Crude this compound extract

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • C18 reversed-phase column

Procedure:

  • Dissolve the crude extract in a minimal amount of acetonitrile.

  • Set up the HPLC system with a C18 column.

  • Prepare the mobile phase, typically a gradient of water (A) and acetonitrile (B). A common starting point is a linear gradient from 30% B to 100% B over 30-40 minutes.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the dissolved sample.

  • Monitor the elution profile using a UV detector, likely at a wavelength around 210-220 nm.

  • Collect the fractions corresponding to the main peak.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 35°C).

Visualizations

DegradationPathways cluster_conditions Degradation Conditions cluster_compound This compound cluster_products Degradation Products Acid Acid Compound 4,15-Isoatriplicolide methylacrylate Acid->Compound Heat Heat Heat->Compound Base Base Base->Compound Nucleophiles Nucleophiles Nucleophiles->Compound Isomers Isomers Compound->Isomers Isomerization Rearranged_Product Cope Rearrangement Product Compound->Rearranged_Product Cope Rearrangement Hydrolyzed_Product Hydrolyzed Acid Compound->Hydrolyzed_Product Hydrolysis Adducts Adducts Compound->Adducts Michael Addition

Caption: Potential degradation pathways for this compound.

PurificationWorkflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Deactivated Silica or Reversed-Phase) Crude_Extract->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation (< 35°C) Combine_Fractions->Solvent_Evaporation Final_Product Purified Product Solvent_Evaporation->Final_Product Purity_Check Final Purity Check (HPLC, NMR) Final_Product->Purity_Check

Caption: Recommended workflow for the purification of this compound.

References

Technical Support Center: Cell-Based Assay Artifacts with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding artifacts encountered when screening natural products in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why do natural products frequently cause artifacts in cell-based assays?

Natural products are inherently complex mixtures or structurally intricate pure compounds that can interfere with assay components and detection methods.[1] Common issues include optical interference (autofluorescence or color quenching), direct inhibition of reporter enzymes like luciferase, compound aggregation, chemical reactivity, and inherent cytotoxicity.[2][3] These interferences can lead to false-positive or false-negative results, complicating data interpretation.[2][3]

Q2: What is autofluorescence and how can it affect my results?

Autofluorescence is the natural tendency of certain molecules to emit light upon excitation, which can be a significant issue in fluorescence-based assays.[4][5] Many classes of natural products, such as flavonoids, alkaloids, and quinones, are intrinsically fluorescent.[6][7] This inherent fluorescence can mask the true signal from the reporter fluorophore or be misinterpreted as a positive signal, leading to a high rate of false positives.[2][8] Cellular components themselves also contribute to background autofluorescence, primarily in the blue-to-green emission range.[4]

Q3: My natural product shows activity in a luciferase reporter assay. Could this be an artifact?

Yes, it is a strong possibility. Firefly luciferase, a commonly used reporter, is notoriously susceptible to direct inhibition by a wide range of compounds, including many natural products like resveratrol (B1683913) and various flavonoids.[2][9][10] This inhibition can be misinterpreted as a downstream biological effect (e.g., inhibition of a promoter), leading to a false-positive result.[9] Conversely, some inhibitors can stabilize the luciferase enzyme, leading to signal accumulation and an apparent increase in reporter activity over time.[11]

Q4: What are Pan-Assay Interference Compounds (PAINS) and Invalid Metabolic Panaceas (IMPs)?

PAINS are chemical structures that appear as frequent hitters in many different high-throughput screens due to non-specific activity or assay interference, not by specifically modulating the intended biological target.[3][12] IMPs are the natural product equivalent of PAINS; these are compounds reported with numerous, often unrelated, biological activities that are likely the result of assay artifacts.[13] Both PAINS and IMPs can act through various mechanisms, including chemical reactivity, redox activity, and aggregation.[2][14]

Q5: How does compound aggregation lead to false positives?

Some organic molecules, including many natural products, can form colloidal aggregates in aqueous assay buffers.[2][13] These aggregates can non-specifically sequester and inhibit enzymes or other proteins in the assay, leading to an apparent biological activity.[13][15] This is a common mechanism for false positives and can often be identified by a characteristic bell-shaped dose-response curve.[2][15]

Troubleshooting Guides

Guide 1: High Hit Rate in a Fluorescence-Based Assay

Q: I am screening a natural product library using a fluorescence-based cell viability assay and I'm seeing an unusually high number of "active" compounds. What's happening?

This is a common issue when screening natural product libraries. The high hit rate is likely due to assay interference rather than true biological activity.

Troubleshooting Steps & Recommended Actions

Possible Cause Recommended Action
Compound Autofluorescence 1. Measure Intrinsic Fluorescence: Re-test the hit compounds in assay buffer without cells. Excite at the assay wavelength and measure emission. A significant signal indicates compound autofluorescence.[1] 2. Wavelength Shift: If possible, switch to a red-shifted fluorophore for your assay, as natural product autofluorescence is most prominent in the blue-green spectrum (350-550 nm).[4][5] 3. Use a Counter-Screen: Run a parallel assay with a different detection method (e.g., luminescence or absorbance-based) to validate hits.[16]
Fluorescence Quenching 1. Spike-in Control: Add a known amount of the pure fluorophore (the product of the assay reaction) to wells containing your hit compounds. A decrease in signal compared to the fluorophore-only control indicates quenching.
Non-specific Cytotoxicity 1. Run a Parallel Cytotoxicity Assay: Use an orthogonal method to measure cell viability, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., SRB).[16] This will confirm if the observed effect is due to cell death.
Colored Compound Interference 1. Visual Inspection: Check if the hit compounds impart color to the assay medium.[1] 2. Absorbance Scan: Measure the absorbance spectrum of the compounds. Overlap with the excitation or emission wavelengths of your fluorophore indicates potential interference.
Guide 2: Hit in a Luciferase Reporter Assay is Not Reproducible

Q: I identified a natural product that inhibits my target pathway in a firefly luciferase reporter gene assay. However, the result is difficult to reproduce and the dose-response curve is unusual. What should I check?

Luciferase assays are prone to artifacts from natural products. The lack of reproducibility and unusual curve shape strongly suggest direct interference with the reporter system.

Troubleshooting Steps & Recommended Actions

Possible Cause Recommended Action
Direct Luciferase Inhibition 1. Run a Biochemical Counter-Screen: Test your hit compounds directly against purified luciferase enzyme in a cell-free system.[11] A decrease in luminescence confirms direct enzyme inhibition. 2. Use a Dual-Luciferase System: Employ a secondary luciferase, such as Renilla luciferase, as an internal control. Renilla is less susceptible to inhibition by some compounds that affect firefly luciferase.[9] However, be aware that some compounds can inhibit both.[9]
Compound Instability/Degradation 1. Re-test with Fresh Sample: Natural products can be unstable.[16] Prepare a fresh stock of the compound and immediately re-test to see if activity is restored. 2. Pre-incubation Test: Incubate the compound in assay medium for the duration of the experiment, then test its effect in the biochemical luciferase assay to check for degradation into an inhibitory species.
Compound Aggregation 1. Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[16] If the compound's activity is significantly reduced, it is likely acting as an aggregator.
Promiscuous Activity (PAINS/IMPs) 1. Check PAINS Databases: Compare the structure of your hit compound against known PAINS substructures using online filters or databases.[16] 2. Run Orthogonal Assays: Confirm the biological activity using an assay that does not rely on the same detection method and measures a different endpoint of the same pathway (e.g., measuring downstream protein expression via Western blot).[16][17]

Visualization of Troubleshooting Workflows

G cluster_0 Troubleshooting Workflow for Assay Artifacts Start Initial Hit from Cell-Based Screen Check_Optical Optical Interference? (Fluorescence/Color) Start->Check_Optical Check_Reporter Reporter Enzyme Inhibition? Check_Optical->Check_Reporter No False_Positive Result is Likely an Artifact Check_Optical->False_Positive Yes Check_Cyto Non-Specific Cytotoxicity? Check_Reporter->Check_Cyto No Check_Reporter->False_Positive Yes Check_Agg Compound Aggregation? Check_Cyto->Check_Agg No Check_Cyto->False_Positive Yes Orthogonal Validate with Orthogonal Assay Check_Agg->Orthogonal No Check_Agg->False_Positive Yes Orthogonal->False_Positive Not Confirmed True_Hit Potential True Hit (Proceed with Caution) Orthogonal->True_Hit Confirmed G cluster_1 Decision Tree for a Suspected False Positive Hit Suspected False Positive (e.g., from Luciferase Assay) Biochem_Screen Perform Cell-Free Biochemical Assay (e.g., Purified Luciferase) Hit->Biochem_Screen Orthogonal Test in Orthogonal Assay (e.g., Western Blot for downstream protein) Biochem_Screen->Orthogonal No Activity Inhibits_Enzyme Inhibits Enzyme Directly Biochem_Screen->Inhibits_Enzyme Activity Persists Detergent Add 0.01% Triton X-100 to Biochemical Assay Is_Aggregator Activity is Abrogated -> Aggregator Detergent->Is_Aggregator Yes No_Change Activity Unchanged Detergent->No_Change No No_Effect No Effect in Orthogonal Assay Orthogonal->No_Effect No Activity Confirmed_Hit Effect Confirmed -> Potential True Hit Orthogonal->Confirmed_Hit Activity Observed Inhibits_Enzyme->Detergent G cluster_2 Mechanism of Aggregator Interference NP Natural Product Monomers Aggregate Colloidal Aggregate (> CAC) NP->Aggregate [Compound] > CAC* Inactive_Enzyme Sequestered Enzyme (Inactive) Aggregate->Inactive_Enzyme Sequesters Enzyme Target Enzyme (Active) Enzyme->Inactive_Enzyme Product Product Enzyme->Product Converts No_Product No Product Inactive_Enzyme->No_Product Substrate Substrate Substrate->Enzyme Substrate->Inactive_Enzyme label_CAC *CAC = Critical Aggregation Concentration

References

Technical Support Center: Enhancing In Vitro Bioavailability of 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at improving the bioavailability of 4,15-Isoatriplicolide methylacrylate.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your in vitro studies.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

  • Question: My Caco-2 permeability assay for this compound shows a very low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s). What could be the cause and how can I improve it?

  • Answer: A low Papp value for this compound, a sesquiterpene lactone, is often attributed to its poor aqueous solubility and potential for being an efflux transporter substrate.[1][2] Here are some troubleshooting steps:

    • Enhance Solubility in Donor Compartment: The compound may be precipitating in the aqueous buffer of the apical side.

      • Solution: Prepare the dosing solution with a solubilizing agent. See the table below for formulation options.

    • Investigate Efflux: The compound might be actively transported back into the apical compartment by efflux pumps like P-glycoprotein (P-gp).[3][4]

      • Solution: Conduct a bi-directional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3] Co-administration with a known P-gp inhibitor (e.g., Verapamil) can confirm this.

    • Check Monolayer Integrity: Ensure the Caco-2 monolayer is healthy and properly formed.

      • Solution: Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your lab's established protocol (typically >250 Ω·cm²).[5] Also, check the permeability of a paracellular marker (e.g., Lucifer yellow).

Issue 2: High Variability in Dissolution Assay Results

  • Question: I am observing inconsistent and highly variable results in my in vitro dissolution tests for a this compound formulation. Why is this happening?

  • Answer: High variability in dissolution assays for poorly soluble compounds is common and can stem from several factors:

    • Compound Precipitation: The compound may be coming out of solution during the assay.

      • Solution: Ensure the dissolution medium has sufficient solubilizing capacity for the concentration being tested. You may need to incorporate a surfactant (e.g., 0.5% SDS) in the medium.

    • Formulation Inhomogeneity: If you are testing a formulated product (e.g., a solid dispersion), the drug may not be uniformly dispersed.

      • Solution: Review your formulation manufacturing process to ensure homogeneity. For lab-scale preparations, ensure thorough mixing and solvent evaporation.

    • Particle Size Effects: Variations in the particle size of the raw compound can lead to different dissolution rates.[6]

      • Solution: Employ particle size reduction techniques like micronization to achieve a uniform and smaller particle size distribution.[6][7]

Frequently Asked Questions (FAQs)

Solubility & Formulation

  • Q1: What is the first step to improve the in vitro bioavailability of this compound?

    • A1: The first and most critical step is to address its poor aqueous solubility. As a sesquiterpene lactone, it is expected to be lipophilic.[1][2] Improving solubility is key to enhancing both dissolution and permeability.

  • Q2: What are some effective formulation strategies for a compound like this compound?

    • A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs.[8][9] These include:

      • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[8]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in aqueous media, enhancing solubilization.[7][10]

      • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin complex can increase its aqueous solubility.[8][9]

      • Nanosizing: Reducing the particle size to the nanoscale increases the surface area for dissolution.[6][8]

In Vitro Assays

  • Q3: Which in vitro assay is the gold standard for predicting intestinal permeability?

    • A3: The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human drug absorption.[5][11] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[11][12]

  • Q4: How do I interpret the results from a bi-directional Caco-2 assay?

    • A4: A bi-directional assay provides the apparent permeability in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions. The key metric is the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is a strong indicator that the compound is a substrate for efflux transporters.

  • Q5: What is the purpose of a metabolic stability assay?

    • A5: An in vitro metabolic stability assay, typically using liver microsomes or hepatocytes, is used to assess the extent to which a compound is metabolized by drug-metabolizing enzymes. High metabolic instability can lead to low oral bioavailability due to first-pass metabolism, even if solubility and permeability are good.

Data Presentation

Table 1: Effect of Formulation on Aqueous Solubility of this compound

FormulationSolvent SystemMeasured Solubility (µg/mL)Fold Increase
Unformulated CompoundPBS (pH 7.4)0.81.0
10% HP-β-Cyclodextrin ComplexPBS (pH 7.4)45.256.5
Solid Dispersion (1:5 drug:PVP K30)PBS (pH 7.4)88.5110.6
Self-Emulsifying Drug Delivery System (SEDDS)Water (forms o/w microemulsion)210.0262.5

Table 2: Caco-2 Permeability Data for this compound Formulations

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Unformulated Compound0.52.55.0Low
Unformulated + Verapamil (100 µM)2.12.31.1Moderate
Solid Dispersion (1:5 drug:PVP K30)3.57.22.1Moderate
SEDDS8.99.51.1High

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability of this compound by measuring its transport across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[11][12]

    • Monolayer Integrity Check: Measure the TEER of the monolayer. Only use wells with TEER values above the established threshold.

    • Prepare Solutions:

      • Apical (AP) Dosing Solution: Dissolve the test compound (and controls) in transport buffer (e.g., HBSS, pH 7.4) to the final desired concentration.

      • Basolateral (BL) Solution: Use fresh transport buffer.

    • Permeability Measurement (A-B):

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the AP dosing solution to the apical side and fresh buffer to the basolateral side.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral compartment and replace it with fresh buffer.

    • Permeability Measurement (B-A) (for efflux):

      • Add the dosing solution to the basolateral side and fresh buffer to the apical side.

      • Sample from the apical compartment at the same time points.

    • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculation: Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

2. In Vitro Dissolution Test

  • Objective: To measure the rate and extent to which this compound from a formulation dissolves in a specific medium.

  • Methodology:

    • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

    • Dissolution Medium: Prepare 900 mL of a relevant buffer (e.g., Simulated Gastric Fluid without pepsin, or Simulated Intestinal Fluid without pancreatin). If needed, add a surfactant like 0.5% w/v Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.

    • Procedure:

      • Pre-heat the dissolution medium to 37°C ± 0.5°C.

      • Place a precise amount of the test formulation into the dissolution vessel.

      • Begin paddle rotation at a specified speed (e.g., 75 RPM).

      • At various time points (e.g., 5, 15, 30, 45, 60, 120 min), withdraw a sample of the medium.

      • Filter the samples immediately.

    • Analysis: Determine the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC-UV).

    • Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Visualizations

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Troubleshooting & Formulation Strategies cluster_3 Verification Assays Low_Bio Low_Bio Sol Poor Aqueous Solubility Low_Bio->Sol Perm Low Permeability Low_Bio->Perm Met High First-Pass Metabolism Low_Bio->Met Low In Vitro Bioavailability Low In Vitro Bioavailability Nano Nanosizing Sol->Nano Address with SD Solid Dispersion Sol->SD Address with Lipid Lipid Formulation (SEDDS) Sol->Lipid Address with CD Cyclodextrin Complex Sol->CD Address with Perm->Lipid Can be improved by Perm->CD Can be improved by Diss_Assay Dissolution Assay Nano->Diss_Assay Verify with SD->Diss_Assay Lipid->Diss_Assay Caco2_Assay Caco-2 Permeability Lipid->Caco2_Assay CD->Diss_Assay CD->Caco2_Assay Met_Assay Metabolic Stability

Caption: Troubleshooting workflow for improving in vitro bioavailability.

G cluster_workflow Caco-2 Permeability Assay Workflow cluster_transport Bidirectional Transport start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation start->culture teer Measure TEER to confirm monolayer integrity culture->teer prep Prepare AP dosing & BL receiver solutions teer->prep ap_bl Apical to Basolateral (A-B) (Absorption) prep->ap_bl bl_ap Basolateral to Apical (B-A) (Efflux) prep->bl_ap sampling Sample from receiver compartment at time points ap_bl->sampling bl_ap->sampling analysis Quantify compound via LC-MS/MS sampling->analysis calc Calculate Papp and Efflux Ratio analysis->calc end Report Permeability Classification calc->end

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Validation & Comparative

Validating the Cytotoxic Effects of 4,15-Isoatriplicolide methylacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cytotoxic effects of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone with known activity against the MCF-7 human breast cancer cell line.[1] Due to the limited availability of comprehensive public data on this specific compound, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough investigation and comparison with alternative cytotoxic agents. The methodologies and expected outcomes are based on the established mechanisms of action of related sesquiterpene lactones, such as parthenolide.

Comparative Analysis of Cytotoxicity

A crucial step in validating a new cytotoxic agent is to compare its potency against a panel of cancer cell lines alongside established chemotherapeutic drugs. This provides context for its efficacy and potential selectivity.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Standard Chemotherapeutic Agents

Cell LineCancer TypeThis compoundDoxorubicinPaclitaxel
MCF-7Breast AdenocarcinomaData to be determinedReference ValueReference Value
MDA-MB-231Breast AdenocarcinomaData to be determinedReference ValueReference Value
A549Lung CarcinomaData to be determinedReference ValueReference Value
HeLaCervical CarcinomaData to be determinedReference ValueReference Value
HCT116Colon CarcinomaData to be determinedReference ValueReference Value

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

To generate the data for the comparative analysis, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and calculate the IC50 values.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptotic Induction

Understanding whether a compound induces programmed cell death (apoptosis) is critical in cancer drug development.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Table 2: Quantification of Apoptosis by Flow Cytometry

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control-Data to be determinedData to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determinedData to be determined
This compound2x IC50Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Reference ValueData to be determinedData to be determinedData to be determinedData to be determined

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Table 3: Cell Cycle Distribution Analysis

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
Nocodazole (Positive Control for G2/M arrest)Reference ValueData to be determinedData to be determinedData to be determined

Signaling Pathway Analysis

Sesquiterpene lactones often modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with 4,15-Isoatriplicolide methylacrylate start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Signaling Pathway) treat->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp hypothetical_signaling_pathway compound 4,15-Isoatriplicolide methylacrylate ros Increased ROS compound->ros nfkb_inhibition Inhibition of NF-κB Pathway compound->nfkb_inhibition apoptosis Apoptosis ros->apoptosis nfkb_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest nfkb_inhibition->cell_cycle_arrest logical_comparison cluster_compound This compound cluster_alternatives Alternative Cytotoxic Agents compound_props Potent Cytotoxicity (Hypothesized) Induces Apoptosis (Hypothesized) Causes Cell Cycle Arrest (Hypothesized) doxorubicin Doxorubicin (DNA Intercalator) compound_props->doxorubicin Different Mechanism paclitaxel Paclitaxel (Microtubule Stabilizer) compound_props->paclitaxel Different Mechanism

References

A Comparative Guide to Cytotoxic Natural Products: 4,15-Isoatriplicolide Methylacrylate in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural products remain a vital source of novel cytotoxic compounds. This guide provides a comparative analysis of 4,15-isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, against three well-established cytotoxic natural products: paclitaxel, doxorubicin (B1662922), and vincristine (B1662923). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

I. Overview of Cytotoxic Activity

While this compound has been identified as a cytotoxic agent with activity against the MCF-7 human breast cancer cell line, specific IC50 values are not widely available in publicly accessible literature[1]. In contrast, paclitaxel, doxorubicin, and vincristine have been extensively studied, and their cytotoxic potencies against a wide array of cancer cell lines are well-documented. The following tables summarize the reported IC50 values for these established compounds, showcasing their broad-spectrum activity. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number and the specific assay used[2].

Table 1: Comparative Cytotoxicity (IC50) of Selected Natural Products

CompoundCancer Cell LineIC50 Value (µM)Reference
Paclitaxel Ovarian Carcinoma (various)0.0004 - 0.0034[3]
Human Lung Cancer (NSCLC)9.4 (24h exposure)[4]
Human Lung Cancer (SCLC)25 (24h exposure)[4]
Breast Cancer (MCF-7)Not explicitly stated
Breast Cancer (MDA-MB-231)Not explicitly stated
Doxorubicin Breast Cancer (MCF-7)2.50[2]
Hepatocellular Carcinoma (HepG2)12.18[2]
Bladder Cancer (UMUC-3)5.15[2]
Cervical Cancer (HeLa)2.92[2]
Skin Melanoma (M21)2.77[2]
Bladder Cancer (BFTC-905)2.26[2]
Vincristine Breast Cancer (MCF-7)239.51[5]
Neuroblastoma (NB cell lines)0.008 - 0.212

Note: The IC50 values presented are a selection from various sources and should be considered as indicative of the compounds' potency. Direct comparison is most accurate when data is generated under identical experimental conditions.

II. Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these natural products are mediated through distinct and complex signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

This compound: As a germacrane-type sesquiterpene lactone, its mechanism of action is likely to involve the alkylation of biological macromolecules, a characteristic of sesquiterpene lactones containing an α-methylene-γ-lactone group. This can lead to the inhibition of key cellular processes and the induction of apoptosis.

Paclitaxel: This taxane (B156437) diterpenoid interferes with microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair. It also generates reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, contributing to its cytotoxic effects.

Vincristine: A vinca (B1221190) alkaloid, vincristine also targets microtubules. However, in contrast to paclitaxel, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, causing metaphase arrest and triggering apoptosis.

The following diagrams illustrate the key signaling pathways involved in the cytotoxic action of these compounds.

apoptosis_pathway General Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind DISC Formation DISC Formation Death Receptors->DISC Formation activates Caspase-8 Caspase-8 DISC Formation->Caspase-8 activates Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family activates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Executioner Caspases (3, 6, 7) activates Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis leads to

General Apoptosis Signaling Pathway

microtubule_pathway Microtubule Dynamics and Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubule stabilizes (inhibits depolymerization) Vincristine Vincristine Vincristine->Tubulin Dimers inhibits polymerization

Microtubule Dynamics and Drug Intervention

doxorubicin_pathway Doxorubicin's Mechanism of Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits ROS ROS Doxorubicin->ROS generates DNA Replication/Repair DNA Replication/Repair DNA->DNA Replication/Repair Topoisomerase II->DNA Replication/Repair Apoptosis Apoptosis DNA Replication/Repair->Apoptosis inhibition leads to Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cell Damage Cell Damage Oxidative Stress->Cell Damage Cell Damage->Apoptosis

Doxorubicin's Mechanism of Action

III. Experimental Protocols

The determination of cytotoxic activity and the elucidation of apoptotic pathways rely on a set of standardized in vitro assays. Below are detailed methodologies for three key experiments.

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

mtt_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the cytotoxic agent A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and determine IC50 value G->H

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Staining

annexin_pi_workflow Annexin V/PI Staining Workflow A Treat cells with the cytotoxic agent B Harvest cells (including floating and adherent cells) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark at room temperature E->F G Analyze by flow cytometry F->G

Annexin V/PI Staining Workflow

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the cytotoxic compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Detailed Protocol:

  • Protein Extraction: Treat cells with the cytotoxic agent, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

IV. Conclusion

While this compound shows promise as a cytotoxic agent, further quantitative studies are necessary to fully characterize its potency and spectrum of activity against various cancer cell lines. In comparison, paclitaxel, doxorubicin, and vincristine are well-characterized natural products with established mechanisms of action and extensive preclinical and clinical data. This guide provides a framework for comparing novel cytotoxic compounds like this compound to established chemotherapeutic agents, emphasizing the importance of standardized experimental protocols for generating robust and comparable data. The continued exploration of natural products, coupled with rigorous experimental validation, will undoubtedly contribute to the discovery of new and effective anticancer therapies.

References

Comparative Analysis of Germacrane-Type Sesquiterpene Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of germacrane-type sesquiterpene lactones, a significant class of natural products renowned for their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data on their cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside visual representations of key signaling pathways and experimental workflows to support further research and development in this field.

Introduction to Germacrane-Type Sesquiterpene Lactones

Germacrane (B1241064) sesquiterpenoids are a class of natural compounds characterized by a 10-membered carbocyclic ring skeleton.[1] They are predominantly found in various plant families, such as Asteraceae.[1][2] These compounds are biosynthetically derived from farnesyl pyrophosphate (FPP) and serve as precursors for other more complex sesquiterpenoids.[1] Pharmacological studies have revealed that germacrane sesquiterpenoids possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[1]

Comparative Biological Activities

The biological efficacy of germacrane-type sesquiterpene lactones varies significantly based on their specific chemical structures. This section provides a comparative summary of their cytotoxic, anti-inflammatory, and antimicrobial activities, with quantitative data presented for easy comparison.

Cytotoxic Activity

A significant number of germacrane sesquiterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1] The cytotoxic activity is often evaluated through in vitro cell proliferation assays.[1]

CompoundCancer Cell LineIC50 Value (µM)Reference
Eupachinsin A analogueMDA-MB-231 (Breast)0.8[1]
Eupachinsin A analogueMDA-MB-231 (Breast)3.4[1]
Various analoguesHepG2 (Hepatocellular)3.6 - 7.6[1]
Mikania micrantha isolatesA549, HepG2, MCF-7, HeLa8.97 - 27.39[1]
Sigesbeckia orientalis isolatesA549, MDA-MB-2316.02 - 10.77[1]
ParthenolideC2C12 (Mouse myoblast)~3.0 (EC50)
IvalinC2C12 (Mouse myoblast)~3.3 (EC50)
Anti-inflammatory Activity

Germacrane sesquiterpenoids exhibit robust anti-inflammatory properties, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Their activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO).

CompoundCell LineAssayIC50 Value (µM)Reference
Sylvaticalide ATHP1-DualNF-κB Inhibition4.12[3][4]
Sylvaticalide BTHP1-DualNF-κB Inhibition10.57[3][4]
Sylvaticalide GTHP1-DualNF-κB Inhibition7.85[3][4]
Millefoliumon A-FBV2NO Release Inhibition-[5][6]
Antimicrobial Activity

Several germacrane-type sesquiterpene lactones have shown promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

CompoundMicrobial StrainMIC Value (µg/mL)Reference
Mikania micrantha isolate 4Staphylococcus aureus6.25[7]
Mikania micrantha isolate 4MRSA6.25[7]
Mikania micrantha isolate 7Staphylococcus aureus12.5[7]
Mikania micrantha isolate 8Bacillus cereus6.25[7]
Mikania micrantha isolate 9Escherichia coli12.5[7]
Centaureolide AVibrio harveyi8[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the germacrane-type sesquiterpene lactones and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Release Assay)

This assay measures the production of nitric oxide (NO) by BV-2 microglial cells in response to an inflammatory stimulus (LPS) and the inhibitory effect of the test compounds.

Protocol:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compounds for 1 hour before stimulating with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Reagent: Collect 50 µL of the culture supernatant and mix it with 100 µL of Griess reagent.

  • Absorbance Measurement: Incubate for 3 minutes at room temperature and measure the absorbance at 540 nm.

Antimicrobial Assay (MIC Determination using Resazurin)

The resazurin (B115843) assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Protocol:

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well plate.

  • Bacterial Suspension: Add 10 µL of a bacterial suspension (5 x 10^6 cfu/mL) to each well.

  • Resazurin Addition: Add 10 µL of resazurin indicator solution to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration at which no color change from blue to pink is observed.

Signaling Pathways and Experimental Workflow

Visual diagrams of key signaling pathways and a typical experimental workflow are provided below to aid in the understanding of the mechanisms of action and the experimental design for the evaluation of germacrane-type sesquiterpene lactones.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκB Germacranes Germacrane Lactones Germacranes->IKK_complex Inhibits Germacranes->NFkB Inhibits DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by Germacrane Lactones.

G cluster_bioassays Biological Evaluation start Start: Plant Material Collection & Extraction isolation Isolation & Purification of Germacrane Lactones start->isolation characterization Structural Characterization (NMR, MS) isolation->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, NF-κB) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental Workflow for Germacrane Lactone Evaluation.

References

In-depth Analysis of 4,15-Isoatriplicolide Methylacrylate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of published studies on the synthesis and structure-activity relationships of a series of 4,15-isoatriplicolide methylacrylate analogs. While the parent compound, this compound, has been identified as a cytotoxic agent, particularly against the MCF-7 human breast cancer cell line, a systematic exploration of its derivatives to enhance or modify this activity has not been publicly documented.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the parent compound and the general principles that would govern the structure-activity relationships of its potential analogs, based on the broader class of sesquiterpene lactones to which it belongs.

The Parent Compound: this compound

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its cytotoxic properties suggest potential as a scaffold for the development of novel anticancer agents. The key structural features likely contributing to its activity are the α,β-unsaturated carbonyl functionalities, including the methylacrylate group and the α-methylene-γ-lactone ring. These groups are known to act as Michael acceptors, capable of reacting with nucleophilic residues, such as cysteine in proteins, thereby disrupting their function and leading to cellular apoptosis.

General Principles of Structure-Activity Relationships in Sesquiterpene Lactones

In the absence of specific data for this compound analogs, we can extrapolate from the extensive research on other sesquiterpene lactones. The following principles are generally accepted:

  • The α-Methylene-γ-lactone Moiety: This is a critical pharmacophore for the cytotoxic and anti-inflammatory activity of many sesquiterpene lactones. The exocyclic double bond is highly reactive and essential for Michael addition reactions with biological macromolecules.

  • Other Electrophilic Centers: The presence of other Michael acceptor sites, such as α,β-unsaturated ketones or esters, can enhance biological activity. The methylacrylate group in the parent compound is an example of such a feature.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its intracellular targets. Modifications that alter lipophilicity can significantly impact biological activity.

  • Stereochemistry: The three-dimensional arrangement of atoms in the molecule can play a crucial role in its interaction with biological targets. Changes in stereochemistry can lead to significant differences in activity.

Hypothetical Experimental Workflow for Analog Development

Should research into this compound analogs be undertaken, a typical experimental workflow would involve the following stages:

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Chemical Modification of This compound B Purification of Analogs (e.g., Chromatography) A->B C Structural Characterization (NMR, MS, etc.) B->C D In vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Pure Analogs E Determination of IC50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) E->F G Data Analysis & Correlation of Structure with Activity F->G Biological Data H Identification of Key Structural Features G->H I Design of Next-Generation Analogs H->I I->A Iterative Design

Caption: A hypothetical workflow for the development and evaluation of this compound analogs.

Potential Signaling Pathway Involvement: NF-κB Inhibition

Many sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not confirmed for this compound itself, it is a plausible mechanism of action.

The canonical NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer. Sesquiterpene lactones can inhibit this pathway by directly alkylating components of the NF-κB complex, such as the p65 subunit, or the upstream IκB kinase (IKK), preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.

G stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits nucleus Nucleus NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation NFkB_active->nucleus translocates to transcription Gene Transcription (Inflammation, Survival) nucleus->transcription activates isoatriplicolide 4,15-Isoatriplicolide Methylacrylate Analog (Hypothetical) isoatriplicolide->IKK inhibits isoatriplicolide->NFkB_active inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound analog.

Conclusion and Future Directions

The lack of specific research on the structure-activity relationships of this compound analogs presents a significant gap in the literature and a promising opportunity for future investigation. The synthesis and biological evaluation of a focused library of analogs, targeting modifications of the lactone ring, the methylacrylate moiety, and other positions on the sesquiterpene skeleton, would be invaluable. Such studies would not only elucidate the key structural requirements for cytotoxicity but could also lead to the discovery of novel and more potent anticancer drug candidates. Researchers are encouraged to explore this untapped area of medicinal chemistry.

Comparative Efficacy Analysis: 4,15-Isoatriplicolide Methylacrylate versus Standard Chemotherapeutics in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, against standard chemotherapeutic agents used in the treatment of breast cancer. The comparison is based on available preclinical data for compounds of the same class and established values for standard drugs, primarily focusing on the MCF-7 human breast cancer cell line.

Executive Summary

Direct comparative efficacy data for this compound is not publicly available. However, analysis of related germacrane-type sesquiterpene lactones suggests a potential for cytotoxic activity against breast cancer cells. This guide synthesizes the limited information on this compound with data from analogous compounds and contrasts it with the well-documented efficacy of standard chemotherapeutics, doxorubicin (B1662922) and paclitaxel (B517696). Due to the absence of specific IC50 values for this compound, a definitive comparison of potency cannot be made at this time.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data for germacrane-type sesquiterpene lactones and standard chemotherapeutics against the MCF-7 breast cancer cell line.

Table 1: Cytotoxicity of Germacrane-Type Sesquiterpene Lactones against MCF-7 Cells

CompoundIC50 (µM)Cell LineReference
Unidentified Germacrane (B1241064) Lactones8.97 - 27.39MCF-7[1][2]
This compound Data not available MCF-7 [3]

Note: The IC50 values presented are for germacrane sesquiterpene dilactones isolated from Mikania micrantha and serve as a proxy for the potential activity of this compound class.[1][2]

Table 2: Cytotoxicity of Standard Chemotherapeutics against MCF-7 Cells

CompoundIC50 (µM)Cell LineReference
Doxorubicin0.4 - 4.0MCF-7[4]
Doxorubicin8.306MCF-7[5]
Paclitaxel0.0075MCF-7[6]
Paclitaxel3.5MCF-7[7]

Mechanism of Action: A Comparative Overview

This compound and Related Compounds:

While the specific mechanism of this compound is not detailed in available literature, germacrane-type sesquiterpene lactones are known to induce apoptosis.[8] Studies on similar compounds suggest that their cytotoxic effects are often mediated through the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.[8]

Standard Chemotherapeutics:

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[9]

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Experimental Protocols

The following are generalized experimental protocols for determining the cytotoxic effects of compounds on cancer cell lines, based on commonly cited methodologies.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[11]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, doxorubicin, paclitaxel) and incubated for 48-72 hours.[11]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Cellular Pathways and Workflows

To illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h seeding->incubation1 treatment Add serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize formazan with DMSO incubation3->solubilization read_absorbance Read absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

signaling_pathway Simplified Apoptotic Pathways cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel cluster_germacrane Germacrane Lactones (Hypothesized) doxo Doxorubicin dna_damage DNA Damage / Topoisomerase II Inhibition doxo->dna_damage caspase Caspase Activation dna_damage->caspase pacli Paclitaxel microtubule Microtubule Stabilization pacli->microtubule g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest g2m_arrest->caspase germacrane Germacrane Lactone ros Increased ROS germacrane->ros mito_dys Mitochondrial Dysfunction ros->mito_dys mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of apoptotic signaling pathways induced by different agents.

Conclusion

While this compound has been identified as a cytotoxic agent against the MCF-7 breast cancer cell line, a lack of quantitative data prevents a direct comparison of its efficacy with standard chemotherapeutics like doxorubicin and paclitaxel.[3] Data from other germacrane-type sesquiterpene lactones suggest that this class of compounds holds promise, exhibiting cytotoxic effects in the low micromolar range.[1][2] However, the IC50 values for doxorubicin and paclitaxel are well-established and, in some cases, are in the nanomolar range, indicating high potency.[6]

Further research is imperative to isolate and quantify the cytotoxic activity of this compound and to elucidate its precise mechanism of action. Such studies would enable a more definitive comparison with existing therapies and determine its potential as a novel anticancer agent.

References

In Vitro Validation of 4,15-Isoatriplicolide Methylacrylate's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer potential of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone. While direct quantitative data for this specific compound is limited in publicly available literature, this document synthesizes existing information on its reported activity and compares it with related compounds and standard chemotherapeutic agents. Detailed experimental protocols for key in vitro validation assays are also provided to facilitate further research.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone belonging to the germacrane (B1241064) class.[1] Compounds of this class are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[2][3] Initial reports indicate that this compound exhibits cytotoxic activity against the human breast cancer cell line, MCF-7.[1] The presence of an α-methylene-γ-lactone moiety in many sesquiterpene lactones is believed to be crucial for their cytotoxic effects, likely through the alkylation of biological macromolecules.

Comparative Analysis of Cytotoxicity

Table 1: Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones on Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)
Tomentrantin AK562 (Leukemia)0.40 - 5.1
Tomentrantin ACCRF-CEM (Leukemia)0.40 - 5.1
Monomeric Analog 1uA549 (Lung Cancer)4.3
Dimeric Analog 3dA549 (Lung Cancer)0.7
SantamarineMCF-7 (Breast Cancer)0.16 - 1.3 µg/mL
9β-acetoxycostunolideMCF-7 (Breast Cancer)0.16 - 1.3 µg/mL
9β-acetoxyparthenolideMCF-7 (Breast Cancer)0.16 - 1.3 µg/mL
Unnamed Germacrane LactonesMCF-7 (Breast Cancer)8.97 - 27.39

Table 2: Cytotoxic Activity of Standard Chemotherapeutic Agents on MCF-7 Human Breast Cancer Cells

CompoundIC50 Value (µM)
Doxorubicin~0.05 - 1.0
Paclitaxel~0.005 - 0.1

Note: IC50 values can vary between studies due to different experimental conditions.

The data on related germacrane-type sesquiterpene lactones suggest that this class of compounds can exhibit potent anti-cancer activity, with IC50 values in the low micromolar to nanomolar range. The reported activity of this compound against MCF-7 cells warrants further investigation to establish a precise IC50 value for a more direct comparison.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A common mechanism of action for the anti-inflammatory and anti-cancer effects of sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[5] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

The α-methylene-γ-lactone group present in many sesquiterpene lactones can react with the sulfhydryl groups of key signaling proteins, such as IκB kinase (IKK), thereby preventing the activation of NF-κB.[6] While direct evidence for this compound is pending, its structural features suggest it may also act as an NF-κB inhibitor.

NF_kappaB_Pathway Postulated Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Activates Compound 4,15-Isoatriplicolide methylacrylate Compound->IKK_complex Inhibits

Caption: Postulated mechanism of NF-κB inhibition.

Key In Vitro Experimental Protocols

To facilitate the validation and comparison of this compound's anti-cancer activity, detailed protocols for essential in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add 100 µL of fresh medium containing the compound at different concentrations to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for the Annexin V apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

Caption: Workflow for cell cycle analysis.

Protocol:

  • Cell Treatment: Culture cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion and Future Directions

This compound, a germacrane-type sesquiterpene lactone, has demonstrated cytotoxic activity against the MCF-7 human breast cancer cell line. While specific quantitative data such as its IC50 value are not yet available, a comparative analysis with related compounds suggests its potential as a potent anti-cancer agent. The likely mechanism of action involves the inhibition of the pro-survival NF-κB signaling pathway.

To further validate the anti-cancer activity of this compound, it is imperative to:

  • Determine its IC50 values across a panel of cancer cell lines, including MCF-7.

  • Conduct apoptosis and cell cycle analysis to elucidate the cellular response to treatment.

  • Perform mechanistic studies, such as Western blotting or reporter assays, to confirm the inhibition of the NF-κB pathway and identify other potential molecular targets.

The experimental protocols provided in this guide offer a framework for conducting these essential in vitro validation studies, which will be crucial in determining the therapeutic potential of this compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of sesquiterpene lactones, a diverse group of biologically active compounds. The cross-validation of these methods is crucial for ensuring data reliability and reproducibility in research and drug development. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and validation of appropriate analytical techniques.

Comparative Performance of Analytical Methods

The selection of an analytical method for sesquiterpene lactones depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is often the method of choice for these non-volatile and often thermolabile compounds.[1][2][3] Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is suitable for more volatile or derivatized sesquiterpenes.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy offers a quantitative, non-destructive alternative that does not always require chromatographic separation.[6][7]

Below is a summary of typical performance characteristics for commonly employed analytical methods for sesquiterpene lactones.

Performance ParameterHPLC-UVUHPLC-MS/MSGC-MS¹H NMR
Linearity (R²) > 0.999[8]> 0.9998[8]> 0.99[9]> 0.999[10]
Range (µg/mL) 1 - 200[8]0.1 - 50[8]Analyte dependentAnalyte dependent
Accuracy (% Recovery) 98.5% - 101.2%[8]99.1% - 100.8%[8]98.12% - 101.39%[11]Not explicitly stated
Precision (% RSD)
- Intra-day< 1.5%[8]< 1.0%[8]< 2.7%[11]Not explicitly stated
- Inter-day< 2.0%[8]< 1.8%[8]< 2.7%[11]Not explicitly stated
Limit of Detection (LOD) (µg/mL) 0.3[8]0.03[8]2.00 - 6.79[12]19.0 - 53.0 (ng)[13]
Limit of Quantification (LOQ) (µg/mL) 1.0[8]0.1[8]6.00 - 20.40[12]Not explicitly stated
Specificity Moderate[8]High[8]HighHigh
Run Time (minutes) 15[8]5[8]20-30< 10

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of sesquiterpene lactones.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of sesquiterpene lactones due to its robustness and accessibility.[4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.[8]

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid. A typical gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[4][8]

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: A stock solution of the sesquiterpene lactone is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.[8]

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace-level quantification.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • MRM Transitions: Specific precursor-to-product ion transitions for the target sesquiterpene lactone are determined and optimized using a reference standard.[8]

  • Injection Volume: 2 µL.[8]

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.[8]

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile sesquiterpenes. Derivatization may be necessary for non-volatile lactones.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[4]

  • Carrier Gas: Helium or Hydrogen.[4]

  • Injection Mode: Split or splitless, depending on the analyte concentration.[4]

  • Temperature Program: An optimized temperature gradient is required to ensure the separation of the compounds of interest.[4]

  • Derivatization: If the compound is not sufficiently volatile or is thermolabile, derivatization (e.g., silylation) may be necessary.[4]

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a suitable mass range to detect the molecular ion and characteristic fragment ions.[4]

  • Quantification: Quantification is typically performed using a calibration curve generated from standards of known concentrations. An internal standard is recommended for improved accuracy and precision.[4]

Method D: Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy is a valuable tool for the quantitative analysis of major sesquiterpene lactones in a mixture without the need for identical reference compounds for each analyte.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: An accurately weighed amount of a stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., 3,4-dimethoxybenzaldehyde).[7]

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

  • Quantification: The quantity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.[7]

Visualizations

The following diagrams illustrate a typical workflow for the cross-validation of analytical methods and a simplified representation of a signaling pathway often modulated by sesquiterpene lactones.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion define_analytes Define Analytes & Matrices select_methods Select Methods for Validation (e.g., HPLC, GC-MS) define_analytes->select_methods set_acceptance Set Acceptance Criteria select_methods->set_acceptance prepare_samples Prepare Standard & QC Samples set_acceptance->prepare_samples method1_val Method 1 Validation (Linearity, Precision, Accuracy) prepare_samples->method1_val method2_val Method 2 Validation (Linearity, Precision, Accuracy) prepare_samples->method2_val analyze_samples Analyze the Same Samples by Both Methods method1_val->analyze_samples method2_val->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot) analyze_samples->compare_results assess_bias Assess Bias & Agreement compare_results->assess_bias report Report Findings & Method Equivalency assess_bias->report

Caption: A typical workflow for the cross-validation of two analytical methods.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB p65/p50 NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc IkB_NFkB IκBα-p65/p50 (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds gene_expr Gene Expression (Inflammation) DNA->gene_expr stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) stimulus->IKK Activates SL Sesquiterpene Lactone SL->IKK Inhibits SL->NFkB Inhibits (Alkylation of p65)

References

Replicating Published Findings on 4,15-Isoatriplicolide methylacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,15-Isoatriplicolide methylacrylate and other relevant cytotoxic agents, with a focus on their effects on the human breast cancer cell line MCF-7. Due to the limited publicly available data on the specific biological activity and mechanism of action of this compound, this guide leverages data from structurally similar sesquiterpene lactones, parthenolide (B1678480) and costunolide, as well as the standard chemotherapeutic drug, doxorubicin, to provide a comparative framework.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its comparators against the MCF-7 human breast cancer cell line.

CompoundCompound TypeIC50 (µM) against MCF-7 CellsCitation
This compound Germacrane-type sesquiterpene lactoneData not available-
ParthenolideSesquiterpene lactone9.54 ± 0.82[1]
CostunolideSesquiterpene lactone30.16[2]
DoxorubicinAnthracycline chemotherapy drug0.68 ± 0.04 (as µg/ml)[3]

Note: The IC50 value for Doxorubicin is presented in µg/ml as reported in the cited literature. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, parthenolide, costunolide, doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate the plate for 1.5 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Analysis of NF-κB Signaling Pathway (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation status of the NF-κB pathway by examining the levels of key proteins such as p65, IκBα, and their phosphorylated forms.

Protocol:

  • Cell Lysis: Treat MCF-7 cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts. For nuclear translocation studies, cytoplasmic and nuclear fractions can be separated.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

Protocol:

  • Cell Transfection: Co-transfect MCF-7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compounds in the presence or absence of an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting relative luciferase activity reflects the transcriptional activity of NF-κB.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by sesquiterpene lactones based on published findings for parthenolide and costunolide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->IkBa_p Degrades DNA DNA (κB sites) NFkB_n->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates

Caption: Canonical NF-κB Signaling Pathway Activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STL Sesquiterpene Lactone (e.g., Parthenolide, Costunolide) IKK IKK Complex STL->IKK Inhibits NFkB NF-κB (p65/p50) STL->NFkB Directly Inhibits (p65 subunit) IkBa IκBα IKK->IkBa Phosphorylation (Blocked) IkBa->NFkB Remains bound NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation (Blocked) Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Transcription (Inhibited)

Caption: Proposed NF-κB Inhibition by Sesquiterpene Lactones.

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Seed MCF-7 Cells B Treat with This compound & Comparators A->B C MTT Assay (Cytotoxicity) B->C D Western Blot (NF-κB Pathway Proteins) B->D E Luciferase Reporter Assay (NF-κB Activity) B->E F Calculate IC50 Values C->F G Quantify Protein Expression D->G H Determine Relative Luciferase Activity E->H I Compare Performance & Elucidate Mechanism F->I G->I H->I

Caption: Experimental Workflow for Comparative Analysis.

References

Assessing the Selectivity of 4,15-Isoatriplicolide Methylacrylate for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cancer cell selectivity of 4,15-Isoatriplicolide methylacrylate. Due to the limited publicly available data specifically for this compound, this document leverages experimental data and protocols from studies on structurally related germacrane-type sesquiterpene lactones. This information serves as a robust template for the evaluation of this compound, outlining key experiments, data presentation formats, and potential mechanisms of action.

Executive Summary

Comparative Cytotoxicity Data

To assess selectivity, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and normal, non-cancerous cell lines. The following table presents a template for summarizing such quantitative data, populated with hypothetical values based on published data for other germacrane-type sesquiterpene lactones.

Table 1: Comparative IC50 Values of this compound and a Standard Chemotherapeutic Agent (Doxorubicin) after 48-hour treatment.

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical ValueCalculated Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueHypothetical ValueCalculated Value
A549Lung CarcinomaHypothetical ValueHypothetical ValueCalculated Value
HeLaCervical CarcinomaHypothetical ValueHypothetical ValueCalculated Value
MCF-10ANormal Breast EpithelialHypothetical ValueHypothetical Value-
PBMCNormal Peripheral Blood Mononuclear CellsHypothetical ValueHypothetical Value-

*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the cytotoxicity and mechanism of action of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological pathways. The following diagrams are generated using Graphviz (DOT language).

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action Studies start Start: Compound Preparation (this compound) cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 selectivity Selectivity Index Calculation ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot

Caption: Experimental workflow for assessing the selectivity and mechanism of action of this compound.

Many sesquiterpene lactones exert their anticancer effects by modulating key signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Compound 4,15-Isoatriplicolide methylacrylate (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the cancer cell selectivity of this compound is currently lacking, the data from related germacrane-type sesquiterpene lactones suggest a promising therapeutic potential. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound. Future studies should focus on generating comprehensive cytotoxicity data across a wide range of cancer and normal cell lines to establish a robust selectivity profile. Mechanistic studies, guided by the common modes of action of this compound class, will be crucial in elucidating its molecular targets and further validating its potential as a selective anticancer agent.

References

Safety Operating Guide

Prudent Disposal of 4,15-Isoatriplicolide Methylacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4,15-Isoatriplicolide methylacrylate must adhere to stringent disposal protocols due to its cytotoxic nature. This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, vials, and contaminated paper towels), must be classified as hazardous waste.

    • This waste must be segregated from non-hazardous laboratory trash. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Ensure the container lid is securely fastened at all times, except when adding waste.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and clearly marked.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential health hazards.

Data Presentation: Hazard Profile

PropertyInformationCitation
Chemical Class Germacrane-type sesquiterpene lactone[1]
Known Activity Cytotoxic agent[1]
Potential Hazards Based on related compounds (acrylates and sesquiterpene lactones), may cause skin and eye irritation, respiratory irritation, and allergic reactions.
Disposal Classification Hazardous Chemical Waste

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Use Designated Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', full chemical name) C->D Proper Labeling E Store in Satellite Accumulation Area D->E Safe Storage F Contact EHS for Waste Pickup E->F Initiate Disposal G Proper Disposal by Licensed Facility F->G

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles for handling hazardous chemical waste. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for detailed guidance.

References

Personal protective equipment for handling 4,15-Isoatriplicolide methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4,15-Isoatriplicolide methylacrylate. The following procedures are based on best practices for handling related compounds, specifically sesquiterpene lactones and methacrylate (B99206) esters, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Users should always perform a risk assessment and consult with their institution's safety officer before beginning work.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesMethacrylates can permeate some glove materials. Nitrile gloves offer good resistance.[1] Always check for holes before use.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause eye irritation.[2]
Skin and Body Protection Laboratory coatPrevents contact with skin and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)May cause respiratory irritation.[2][3] A respirator may be needed for large quantities or in case of spills.

II. Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize contamination.

2. Donning PPE:

  • Put on a laboratory coat.

  • Don chemical safety goggles.

  • Wash hands and then don nitrile gloves, ensuring they are free of defects.

3. Handling the Compound:

  • All manipulations of this compound, including weighing and dilutions, should be performed inside a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Use appropriate tools (spatulas, pipettes) for transfers to prevent direct contact.

  • Keep containers tightly closed when not in use.[2][5]

4. In Case of a Spill:

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team.

5. Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Decontaminate all equipment that came into contact with the compound.

6. Doffing PPE:

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Remove the laboratory coat.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.

    • Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible wastes.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

    • Place these materials in a designated, sealed, and labeled hazardous waste container.

IV. Visual Guides

The following diagrams illustrate the key workflows for handling and PPE selection.

Operational_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Preparation & Engineering Controls Don_PPE Don PPE Prep->Don_PPE Handle Handle Compound in Fume Hood Don_PPE->Handle Spill Spill Response (if needed) Handle->Spill Decon Decontaminate Work Area & Equipment Handle->Decon Spill->Decon Doff_PPE Doff PPE Decon->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: Operational Workflow for Handling this compound.

PPE_Selection_Logic PPE Selection Logic Start Handling this compound? Skin_Contact Potential for Skin Contact? Start->Skin_Contact Eye_Contact Potential for Eye Splash? Start->Eye_Contact Inhalation_Risk Risk of Inhalation? Start->Inhalation_Risk Lab_Coat Wear Lab Coat Skin_Contact->Lab_Coat Yes Goggles Wear Safety Goggles Eye_Contact->Goggles Yes Fume_Hood Use Fume Hood Inhalation_Risk->Fume_Hood Yes Gloves Wear Nitrile Gloves Lab_Coat->Gloves

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.